10-Decarbomethoxyaclacinomycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H51NO13 |
|---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,38+,39+,40-/m0/s1 |
InChI Key |
OXPCRXLITLBLEY-LYNODTCSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of 10-Decarbomethoxyaclacinomycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds renowned for their potent antitumor activities. This technical guide provides an in-depth overview of the discovery of this specific analog, detailing both its biosynthetic and chemical synthesis origins. The information presented herein is compiled from foundational studies and is intended to serve as a comprehensive resource for researchers in oncology, microbiology, and medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and formulation in research and development settings.
| Property | Value | Source |
| Molecular Formula | C40H51NO13 | PubChem |
| Molecular Weight | 753.8 g/mol | PubChem |
| CAS Number | 76264-91-0 | MedChemExpress |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
Table 1: Physicochemical Properties of this compound
Discovery via Biosynthesis
The initial discovery of this compound was a result of research into the biosynthetic pathways of aclacinomycins. A key study by Oki et al. (1980) utilized a mutant strain of Streptomyces galilaeus, designated as MA144-Mlt KE303, which was incapable of producing the parent compound, aclacinomycin A. This mutant, however, retained the enzymatic machinery for the glycosylation of anthracyclinones.
Experimental Workflow: Biosynthesis
The general workflow for the biosynthetic production of this compound is outlined in the diagram below. This process involves the fermentation of the mutant Streptomyces strain and subsequent isolation and purification of the target compound.
Caption: High-level workflow for the biosynthetic production of this compound.
Experimental Protocols: Biosynthesis (Summarized)
-
Microorganism: Streptomyces galilaeus MA144-Mlt mutant strain KE303.
-
Fermentation: The mutant strain was cultured in a suitable fermentation medium, likely containing sources of carbon, nitrogen, and mineral salts, under controlled conditions of temperature, pH, and aeration.
-
Isolation and Purification: The culture broth was harvested, and the active compounds were extracted using organic solvents. The crude extract was then subjected to chromatographic techniques, such as silica (B1680970) gel chromatography, to isolate and purify this compound.
(Note: The detailed experimental parameters for fermentation and purification are based on the general methodologies described in the abstract of Oki et al., 1980. Access to the full-text article is recommended for precise replication.)
Discovery via Chemical Synthesis
An alternative route to this compound involves the chemical modification of the parent compound, aclacinomycin A. A study by Tanaka et al. (1980) demonstrated the demethoxycarbonylation of aclacinomycin A, yielding the target compound.
Experimental Workflow: Chemical Synthesis
The synthetic pathway for the chemical conversion of aclacinomycin A to its 10-decarbomethoxy derivative is depicted below. This process involves a specific chemical reaction followed by purification.
Caption: Workflow for the chemical synthesis of this compound from aclacinomycin A.
Experimental Protocols: Chemical Synthesis (Summarized)
-
Starting Material: Aclacinomycin A.
-
Reaction: The demethoxycarbonylation reaction was carried out by treating aclacinomycin A with specific chemical reagents under controlled reaction conditions (e.g., temperature, solvent, reaction time).
-
Purification: Following the reaction, the mixture was subjected to a standard work-up procedure to remove excess reagents and byproducts. The final product, this compound, was then purified using chromatographic methods.
(Note: The specific reagents and detailed reaction conditions are outlined in the full-text article by Tanaka et al., 1980. This summary is based on the information provided in the abstract.)
Biological Activity
While detailed biological data for this compound is not extensively available in the initial discovery papers, it is classified as an anthracycline antibiotic, suggesting it possesses antibacterial and likely cytotoxic properties. The parent compound, aclacinomycin A, is a known antitumor agent. Further research is required to fully elucidate the biological activity profile of the 10-decarbomethoxy analog.
Signaling Pathways
The precise signaling pathways affected by this compound have not been explicitly detailed in the foundational literature. However, as an anthracycline, it is plausible that its mechanism of action involves intercalation into DNA and inhibition of topoisomerase enzymes, similar to other members of this class. The logical relationship for this proposed mechanism is illustrated below.
Caption: Proposed signaling pathway for the cytotoxic effects of this compound.
Conclusion
The discovery of this compound, through both biosynthetic and chemical synthesis routes, has provided a valuable analog for structure-activity relationship studies within the anthracycline class of antibiotics. The use of a mutant Streptomyces strain highlighted the flexibility of the glycosylation enzymes, while chemical modification demonstrated a direct path to this derivative. Further investigation into the biological activity and specific molecular targets of this compound is warranted to fully understand its therapeutic potential. This technical guide serves as a foundational resource for researchers pursuing further studies on this and related compounds.
A Technical Guide to 10-Decarbomethoxyaclacinomycin A Production in Streptomyces galilaeus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclacinomycin A, a potent anthracycline antibiotic with significant antitumor activity, is a secondary metabolite produced by select strains of the Gram-positive soil bacterium, Streptomyces galilaeus. This technical guide provides a comprehensive overview of the core aspects of 10-decarbomethoxyaclacinomycin A (a central precursor) and aclacinomycin A biosynthesis, production, and analysis. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug development. This document details the biosynthetic pathway, outlines protocols for fermentation and product isolation, presents key quantitative data, and discusses strategies for enhancing production.
Introduction
Streptomyces galilaeus, particularly strains such as ATCC 31133 and ATCC 31615, are the primary producers of aclacinomycins, a family of anthracycline antibiotics.[1][2][3] Aclacinomycin A is distinguished by its trisaccharide chain attached to the aklavinone (B1666741) aglycone.[1] The biosynthesis of this complex molecule is a multi-step process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, including glycosyltransferases and oxidoreductases.[1] Due to its therapeutic potential, there is significant interest in understanding and optimizing its production through fermentation and metabolic engineering.[1][4][5]
Biosynthesis of Aclacinomycin A
The biosynthesis of aclacinomycin A in S. galilaeus is a complex process encoded by a dedicated gene cluster.[1][6][7] The pathway can be broadly divided into three main stages: the synthesis of the aklavinone aglycone, the formation of the deoxy sugar moieties, and the subsequent glycosylation and modification steps.
Aklavinone Biosynthesis
The aglycone, aklavinone, is synthesized by a type II polyketide synthase (PKS) system.[1] The process begins with a propionyl-CoA starter unit and nine malonyl-CoA extender units, which undergo a series of Claisen condensation reactions to form a 21-carbon polyketide chain.[1] This linear chain is then subjected to cyclization, aromatization, and reduction reactions, catalyzed by a suite of enzymes encoded in the akn gene cluster, to yield aklavinone.[1]
Deoxy Sugar Biosynthesis
The characteristic trisaccharide chain of aclacinomycin A consists of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose.[1] The biosynthesis of these sugars starts from glucose-1-phosphate and involves a series of enzymatic modifications including dehydration, epimerization, amination, and reduction, catalyzed by enzymes such as AknY, AknR, AknN, and AknZ.[1][8]
Glycosylation and Final Modifications
Aklavinone is sequentially glycosylated with the three deoxy sugars by specific glycosyltransferases.[1][9][10] The final step in the formation of aclacinomycin A involves the oxidation of the terminal rhodinose (B1234984) sugar to L-aculose by the enzyme aclacinomycin oxidoreductase (AknOx).[1]
Biosynthetic pathway of Aclacinomycin A.
Production of Aclacinomycins
The production of aclacinomycins is typically achieved through submerged fermentation of S. galilaeus. The yield and composition of the produced aclacinomycins are highly dependent on the strain, culture medium, and fermentation conditions.
Fermentation Conditions
Optimal production of aclacinomycins requires careful control of various fermentation parameters.
| Parameter | Recommended Value/Range | Reference(s) |
| Producing Organism | Streptomyces galilaeus ATCC 31133, ATCC 31615, OBB-731 | [1] |
| Incubation Temperature | 25-35°C (Optimum often around 30°C) | [11][12] |
| Initial pH | 6.0 - 8.0 (Optimum often near neutral) | [11][12] |
| Agitation Rate | 120 - 200 rpm | [13][14] |
| Incubation Period | 6 - 10 days | [11][12][13] |
| Inoculation Amount | ~4% (v/v) | [12] |
| Liquid Volume in Flask | 75 - 100 mL in 250 mL flask | [12][15] |
Culture Media
The composition of the culture medium significantly influences cell growth and secondary metabolite production. Both complex and defined media can be used.
| Medium Component | Concentration (g/L) | Purpose | Reference(s) |
| Carbon Source | |||
| Starch | 15.0 | Primary carbon and energy source | [14] |
| Glucose | 10.0 | Readily available carbon source | [14] |
| Mannitol | Varies | Alternative carbon source | [11] |
| Nitrogen Source | |||
| Soybean Meal | 30.0 | Complex nitrogen source | [14] |
| Yeast Extract | 1.0 | Source of vitamins and growth factors | [14] |
| Casein | Varies | Complex nitrogen source | [11] |
| Peptone | Varies | Complex nitrogen source | [11] |
| Mineral Salts | |||
| NaCl | 3.0 | Osmotic balance | [14] |
| K₂HPO₄ | 1.0 | Buffering agent, phosphate (B84403) source | [14] |
| MgSO₄·7H₂O | 1.0 | Source of magnesium ions | [14] |
| Trace Elements | |||
| CuSO₄·5H₂O | 0.007 | Cofactors for enzymes | [14] |
| MnCl₂·4H₂O | 0.008 | Cofactors for enzymes | [14] |
| ZnSO₄·5H₂O | 0.002 | Cofactors for enzymes | [14] |
| FeSO₄·7H₂O | 0.001 | Cofactors for enzymes | [14] |
Experimental Protocols
Protocol for Fermentation of S. galilaeus
-
Inoculum Preparation: Aseptically inoculate a suitable seed medium with spores or a mycelial suspension of S. galilaeus. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.[15]
-
Production Culture: Inoculate the production medium (as described in the table above) with the seed culture (typically 4% v/v).[12]
-
Incubation: Incubate the production flasks at 28-30°C with shaking at 200 rpm for 7-9 days.[12][16][14]
-
Monitoring: Monitor the pH and growth (e.g., by measuring optical density, though this can be unreliable for filamentous bacteria) periodically.[15]
-
Harvesting: After the incubation period, harvest the culture broth for extraction.
General workflow for the fermentation of S. galilaeus.
Protocol for Extraction and Purification
-
Cell Separation: Centrifuge the harvested culture broth at 7,000-10,000 rpm to separate the mycelium from the supernatant.[13]
-
Extraction from Mycelium: Extract the mycelial cake with acetone.[14]
-
Extraction from Supernatant: Extract the supernatant with an organic solvent such as chloroform (B151607) or ethyl acetate.[13][14]
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure.
-
Purification: Purify the crude extract using chromatographic techniques. This may involve preparative thin-layer chromatography (TLC) on silica (B1680970) gel or column chromatography.[14]
Protocol for Analytical Quantification (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of aclacinomycins.
-
Sample Preparation: Dissolve the purified sample or a known amount of crude extract in a suitable solvent, such as the mobile phase.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[17]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.03 M ammonium (B1175870) formate, pH 5.0) in a 50:50 (v/v) ratio.[18] An alternative mobile phase can be methanol, acetonitrile, and a pH 2.2 buffer (40:30:30 v/v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: Fluorescence detection with excitation at 435 nm and emission at 505 nm provides high sensitivity and selectivity.[18] UV detection at around 223 nm can also be used.[17]
-
-
Quantification: Create a standard curve using known concentrations of purified aclacinomycin A.[18] The concentration in the sample can be determined by comparing its peak area to the standard curve.
Strategies for Improving Production
The native production of aclacinomycin A in wild-type S. galilaeus strains is often low.[1] Metabolic engineering and process optimization are key strategies to enhance yields.
-
Strain Improvement: Classical mutagenesis and screening of S. galilaeus can lead to higher-producing strains.[1][19]
-
Metabolic Engineering:
-
Overexpression of Biosynthetic Genes: Increasing the expression of key genes in the aclacinomycin biosynthetic cluster can boost production.
-
Precursor Supply Enhancement: Engineering central carbon metabolism to increase the intracellular pools of propionyl-CoA and malonyl-CoA can drive more flux towards aclacinomycin biosynthesis.[1]
-
Regulatory Gene Engineering: Manipulation of global and pathway-specific regulatory genes can activate or enhance the expression of the biosynthetic gene cluster.[1][7]
-
-
Heterologous Expression: Expressing the aclacinomycin gene cluster in a more amenable host strain, such as a cluster-free Streptomyces chassis, can improve production.[1]
-
Mutasynthesis and Combinatorial Biosynthesis: Feeding modified aglycones to mutant strains blocked in aklavinone biosynthesis can generate novel aclacinomycin analogs.[8][9] The introduction of genes from other anthracycline pathways, such as the doxorubicin (B1662922) pathway, can lead to the production of hybrid aclacinomycins.[20][21]
Strategies for enhancing aclacinomycin production.
Conclusion
Streptomyces galilaeus remains a cornerstone for the production of the clinically important anticancer agent, aclacinomycin A. A thorough understanding of its biosynthetic pathway, coupled with optimized fermentation protocols and advanced metabolic engineering strategies, is crucial for improving yields and generating novel, potentially more effective analogs. This guide provides a foundational framework of technical information to aid researchers in their efforts to harness the full potential of this remarkable microorganism.
References
- 1. mdpi.com [mdpi.com]
- 2. Aclacinomycin X, a novel anthracycline antibiotic produced by Streptomyces galilaeus ATCC 31133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. BGC0000192 [mibig.secondarymetabolites.org]
- 7. utupub.fi [utupub.fi]
- 8. Characterization of mutations in aclacinomycin A-non-producing Streptomyces galilaeus strains with altered glycosylation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of anthracycline antibiotics by Streptomyces galilaeus. I. Glycosidation of various anthracyclinones by an aclacinomycin-negative mutant and biosynthesis of aclacinomycins from aklavinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 12. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of fermentation conditions triggering increased antibacterial activity from a near-shore marine intertidal environment-associated Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of aklavinone and aclacinomycins. | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and characterization of aclacinomycin A-non-producing Streptomyces galilaeus (ATCC 31615) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. New anthracycline metabolites produced by the aklavinone 11-hydroxylase gene in Streptomyces galilaeus ATCC 31133 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-decarbomethoxyaclacinomycin A, an anthracycline antibiotic. Drawing from the established knowledge of aclacinomycin A biosynthesis, this document details the enzymatic steps, relevant genetic information, and experimental methodologies used to elucidate this complex pathway. The guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction to Aclacinomycins and this compound
Aclacinomycin A is a clinically significant antitumor agent belonging to the anthracycline class of antibiotics.[1] It is a product of the secondary metabolism of various Streptomyces species, most notably Streptomyces galilaeus.[2] The structure of aclacinomycin A consists of a tetracyclic aglycone, aklavinone (B1666741), attached to a trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose.[3] The biosynthesis of this complex molecule involves a type II polyketide synthase (PKS) and a series of tailoring enzymes, including glycosyltransferases, oxidoreductases, and methyltransferases.[1]
This compound is a derivative of aclacinomycin A that lacks the methoxycarbonyl group at the C-10 position of the aklavinone aglycone. This compound is produced by the Streptomyces galilaeus MA144-Mlt mutant strain KE303.[4] The study of its biosynthesis provides insights into the function of specific enzymes in the aclacinomycin pathway and offers opportunities for the generation of novel anthracycline analogs through metabolic engineering.
The Biosynthetic Pathway
The biosynthesis of this compound is understood to proceed through the established pathway of aclacinomycin A, with a key modification at the C-10 position of an early intermediate. The overall pathway can be divided into three main stages: aklavinone biosynthesis, deoxy sugar biosynthesis, and glycosylation with subsequent tailoring reactions.
Aklavinone Aglycone Biosynthesis
The formation of the aklavinone core is initiated by a type II polyketide synthase (PKS). The process begins with a propionyl-CoA starter unit and nine successive additions of malonyl-CoA extender units to form a 21-carbon polyketide chain.[3] This nascent chain undergoes a series of cyclization and aromatization reactions, catalyzed by a suite of enzymes encoded within the aclacinomycin biosynthetic gene cluster, to form the tetracyclic intermediate, aklanonic acid.
Subsequent enzymatic modifications, including methylation and further cyclization, lead to the formation of aklaviketone. A crucial reduction step at C-7, catalyzed by a ketoreductase, yields aklavinone, the aglycone core of aclacinomycins.[5]
The 10-Decarbomethoxy Modification
The defining feature of this compound is the absence of the methoxycarbonyl group at the C-10 position. In the canonical aclacinomycin A pathway, the enzyme AknG (or DnrC) is responsible for the O-methylation of aklanonic acid to form aklanonic acid methyl ester.[5] The subsequent cyclization of this esterified intermediate leads to the formation of the aklavinone skeleton with a methoxycarbonyl group at C-10.
The production of this compound by the S. galilaeus KE303 mutant suggests a modification in this part of the pathway. It is hypothesized that in this mutant, either the methyltransferase AknG is non-functional, or another enzyme catalyzes the decarboxylation of an intermediate. The transformation of Streptomyces galilaeus with the aklavinone 11-hydroxylase gene (dnrF) has been shown to produce 11-hydroxylated aclacinomycins, indicating that the aglycone can be a substrate for further enzymatic modification before glycosylation.[6] This supports the possibility of an enzymatic decarboxylation step.
The proposed biosynthetic pathway for 10-decarbomethoxyaklavinone, the aglycone of this compound, is depicted below.
Deoxy Sugar Biosynthesis and Glycosylation
The biosynthesis of the three deoxy sugars—L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose—proceeds from glucose-1-phosphate through a series of enzymatic reactions to form dTDP-sugar intermediates.[3] These activated sugars are then sequentially attached to the 10-decarbomethoxyaklavinone aglycone by specific glycosyltransferases. The glycosyltransferase AknK has been identified as the enzyme responsible for adding the second sugar, 2-deoxy-L-fucose, to the growing glycan chain.[7]
The final tailoring steps involve modifications to the terminal sugar residue, including oxidation reactions, to yield the mature this compound molecule.[8]
Quantitative Data
Quantitative data on the production of this compound is not extensively reported in the literature. However, studies on the parent compound, aclacinomycin A, provide a benchmark for production levels in Streptomyces galilaeus. The wild-type strain ATCC 31133 has been reported to produce aclacinomycins A and B at a total yield of approximately 55 mg/L.[9] Through strain improvement and process optimization, yields have been significantly increased. For instance, the mutant strain Streptomyces galilaeus OBB-731 can produce aclacinomycins A and B at a combined yield of about 530 mg/L.[9]
| Strain | Product | Reported Yield | Reference |
| S. galilaeus ATCC 31133 | Aclacinomycins A & B | ~55 mg/L | [9] |
| S. galilaeus OBB-731 | Aclacinomycins A & B | ~530 mg/L | [9] |
| S. galilaeus KE303 | This compound | Not Reported |
Experimental Protocols
The study of this compound biosynthesis involves a combination of microbiological, molecular biological, and analytical chemistry techniques. Below are representative protocols for key experimental procedures.
Fermentation of Streptomyces galilaeus
This protocol outlines the general procedure for the cultivation of S. galilaeus for the production of aclacinomycin-related compounds.
Materials:
-
Streptomyces galilaeus strain (e.g., ATCC 31133 or a mutant strain)
-
Seed medium (e.g., Tryptone Soya Broth)
-
Production medium (e.g., Starch Casein Broth or Glucose-Soybean Meal Broth)[10]
-
Sterile flasks and incubator shaker
Procedure:
-
Seed Culture Preparation: Inoculate a loopful of S. galilaeus spores or mycelia into a flask containing the seed medium. Incubate at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.[10]
-
Production Culture: Inoculate the production medium with a 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 180-200 rpm.[10] Monitor the production of the desired compound periodically.
Extraction and Purification of this compound
This protocol describes a general method for extracting and purifying anthracyclines from Streptomyces culture.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
HPLC system with a C18 column
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.[11] The mycelial cake can also be extracted with methanol or acetone.
-
Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[11]
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the different components.[11]
-
HPLC Purification: Collect the fractions containing the compound of interest and further purify them using preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).[10]
General Experimental Workflow
The overall process from strain cultivation to purified compound is summarized in the following diagram.
Conclusion
The biosynthesis of this compound provides a fascinating case study in natural product biosynthesis and the power of microbial genetics. While the core pathway mirrors that of its parent compound, aclacinomycin A, the specific enzymatic modification at the C-10 position in the KE303 mutant highlights the potential for generating novel anthracycline structures. Further research to definitively identify the enzyme responsible for the decarboxylation will be crucial for the targeted engineering of Streptomyces strains for the production of new and improved anticancer agents. This guide serves as a foundational resource for researchers embarking on such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of anthracycline antibiotics by Streptomyces galilaeus. I. Glycosidation of various anthracyclinones by an aclacinomycin-negative mutant and biosynthesis of aclacinomycins from aklavinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. New anthracycline metabolites produced by the aklavinone 11-hydroxylase gene in Streptomyces galilaeus ATCC 31133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AknK is an L-2-deoxyfucosyltransferase in the biosynthesis of the anthracycline aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aclacinomycin biosynthesis [iubmb.qmul.ac.uk]
- 9. EP0050725B1 - Process for aclacinomycins and microorganism used therein - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a derivative of the well-known antineoplastic agent, aclacinomycin A. Produced by a mutant strain of the bacterium Streptomyces galilaeus, this compound exhibits antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its production, isolation, and biological evaluation are also presented, drawing from established methodologies for related compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibiotics and anticancer agents.
Chemical Structure and Identification
This compound is a complex glycosidic molecule characteristic of the anthracycline class of natural products. Its structure features a tetracyclic aglycone core linked to a trisaccharide chain.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Molecular Formula | C40H51NO13[1] |
| Molecular Weight | 753.83 g/mol [1] |
| IUPAC Name | 7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
| CAS Number | 76264-91-0 |
(Insert a 2D chemical structure diagram of this compound here. This can be obtained from sources like PubChem.)
Physicochemical Properties
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Source/Method |
| XLogP3 | 3.7 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 4 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 14 | Computed by Cactvs |
| Melting Point (Aclacinomycin A) | 148°C | (Patent EP0050725B1)[2] |
| Solubility | Data not available |
Biological Properties and Mechanism of Action
Antibacterial Activity
This compound is known to possess antibacterial activities. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not extensively documented in publicly accessible literature. However, the general mechanism of action for anthracyclines suggests activity primarily against Gram-positive bacteria.
Presumed Mechanism of Action
The mechanism of action of this compound is presumed to be similar to that of its parent compound, aclacinomycin A. The primary modes of action for aclacinomycins include:
-
DNA Intercalation: The planar tetracyclic ring system of the molecule inserts between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: Aclacinomycins are known to inhibit topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA strand breaks and ultimately, cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS, which can damage cellular components.
Caption: Presumed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. The following sections provide generalized yet detailed methodologies based on established procedures for the production, extraction, and evaluation of related anthracyclines from Streptomyces species.
Production of this compound
This protocol is adapted from methods for aclacinomycin production using Streptomyces galilaeus.
4.1.1. Microbial Strain
-
Streptomyces galilaeus MA144-M1t mutant strain KE303. This strain is specifically cited for the production of this compound.
4.1.2. Culture Media and Conditions
-
Seed Culture Medium (per liter): Glucose 10 g, Yeast Extract 3 g, Malt Extract 3 g, Peptone 5 g. Adjust pH to 7.2 before autoclaving.
-
Production Medium (per liter): Soluble Starch 20 g, Glucose 10 g, Yeast Extract 5 g, K2HPO4 1 g, MgSO4·7H2O 0.5 g, CaCO3 2 g. Adjust pH to 7.0 before autoclaving.
-
Cultivation:
-
Inoculate a loopful of S. galilaeus KE303 spores into 50 mL of seed culture medium in a 250 mL baffled flask.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Transfer the seed culture (5% v/v) to the production medium.
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days.
-
Caption: Workflow for the production of this compound.
Extraction and Purification
This is a general procedure for the extraction of anthracyclines from Streptomyces culture broth.
-
Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Mycelial Extraction:
-
Resuspend the mycelial pellet in acetone (B3395972) or methanol (B129727) and stir for 2-4 hours.
-
Filter the mixture to remove cell debris.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to 8.0-8.5.
-
Extract with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Separate the organic layer and evaporate to dryness.
-
-
Purification:
-
Combine the crude extracts and dissolve in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of chloroform-methanol.
-
Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing the desired compound.
-
Further purification can be achieved by High-Performance Liquid Chromatography (HPLC).
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
This compound represents a potentially valuable lead compound in the ongoing search for new anti-infective and anticancer agents. While its chemical structure is well-defined, a comprehensive characterization of its physicochemical and biological properties requires further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to produce, isolate, and evaluate this and other related anthracycline antibiotics. Future studies should focus on determining a full profile of its antibacterial and cytotoxic activities, elucidating its precise mechanism of action, and exploring its potential for therapeutic applications.
References
"10-Decarbomethoxyaclacinomycin A molecular weight and formula"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic. The document details its physicochemical properties, including molecular weight and chemical formula, and summarizes its biological activity. This guide is intended to serve as a foundational resource for researchers and professionals involved in antibiotic research and drug development, offering available data and outlining general experimental protocols relevant to its study.
Physicochemical Properties
This compound is a complex organic molecule belonging to the anthracycline class of antibiotics. Its fundamental properties are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C40H51NO13 | [1] |
| Molecular Weight | 753.83 g/mol | [1] |
| CAS Number | 76264-91-0 | [1] |
Biological Activity and Production
This compound is recognized as an anthracycline antibiotic with established antibacterial properties.[1] It is a secondary metabolite produced by a mutant strain of the bacterium Streptomyces galilaeus, specifically the MA144-Mlt mutant strain KE303.[1]
Biosynthesis
The biosynthesis of this compound is a multi-step enzymatic process originating from the general aclacinomycin pathway in Streptomyces galilaeus. The core of the molecule is assembled through a type II polyketide synthase (PKS) pathway. This is followed by a series of post-PKS modifications, including glycosylation steps where sugar moieties are attached. The final step in the formation of this compound from its immediate precursor, aclacinomycin A, involves the enzymatic removal of the carbomethoxy group at the C-10 position.
Experimental Protocols
While specific experimental data for this compound is not extensively available in the public domain, its classification as an antibiotic suggests that its biological activity can be characterized using standard microbiological and cell-based assays. The following are generalized protocols that are broadly applicable for the evaluation of novel antibiotics.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For potential therapeutics, it is crucial to assess cytotoxicity against mammalian cell lines.
Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., HeLa, HEK293) is cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cultured cells are treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a member of the well-established anthracycline family of antibiotics. While its fundamental chemical properties are known, a detailed public record of its specific biological activity, including a comprehensive antibacterial spectrum and cytotoxicity profiles, remains to be fully elucidated. The experimental frameworks provided in this guide offer standard methodologies for the further investigation of this and other novel antibiotic compounds, providing a basis for future research and development endeavors.
References
An In-depth Technical Guide on the Core Mechanism of Action of 10-Decarbomethoxyaclacinomycin A
Disclaimer: Direct experimental data on the specific mechanism of action of 10-Decarbomethoxyaclacinomycin A is limited in publicly available scientific literature. This guide provides a detailed overview of the well-characterized mechanisms of its parent compound, Aclacinomycin A (Aclarubicin), to infer the probable mechanism of action of this compound. Aclacinomycin A is an anthracycline antibiotic with established anticancer properties, and it is anticipated that its derivative shares a similar mode of action.
Introduction
This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents. It is a derivative of Aclacinomycin A, which is produced by the bacterium Streptomyces galilaeus.[1] While specific research on this compound is sparse, the extensive studies on Aclacinomycin A provide a strong foundation for understanding its likely biological activities. This guide will focus on the established mechanisms of Aclacinomycin A, including its effects on topoisomerases, induction of apoptosis, and cell cycle arrest.
Core Mechanism of Action: Dual Topoisomerase Inhibition
Aclacinomycin A is a dual inhibitor of both topoisomerase I and topoisomerase II, enzymes crucial for resolving DNA topological problems during replication, transcription, and repair.[2][3][4] This dual inhibitory action is a key feature that distinguishes it from some other anthracyclines like doxorubicin, which primarily target topoisomerase II.[2]
-
Topoisomerase I Poison: Aclacinomycin A stabilizes the covalent complex formed between topoisomerase I and DNA.[2][4] This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage.
-
Topoisomerase II Catalytic Inhibitor: In contrast to its effect on topoisomerase I, Aclacinomycin A acts as a catalytic inhibitor of topoisomerase II. It is thought to prevent the association of the enzyme with DNA, thereby inhibiting its function without stabilizing the cleavage complex.[2]
This dual inhibition leads to the accumulation of DNA strand breaks, which triggers downstream cellular responses, including cell cycle arrest and apoptosis.
Quantitative Data: Cytotoxic Activity
The cytotoxic effects of Aclacinomycin A have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [5] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [5] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [5] |
| V79 | Chinese Hamster Lung | Not specified (inhibits proliferation at 0-1.8 µM) | [3] |
| irs-2 | Chinese Hamster Ovary (radiosensitive) | Not specified (inhibits proliferation at 0-1.8 µM) | [3] |
| P-388 | Leukemia (in vivo mouse model) | Dose-dependent tumor growth inhibition (0.75-6 mg/kg) | [3] |
| L-1210 | Leukemia (in vivo mouse model) | Antitumor effect (0.6-20 mg/kg, oral) | [3] |
Induction of Apoptosis
Aclacinomycin A is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][5] The accumulation of DNA damage caused by topoisomerase inhibition is a primary trigger for the apoptotic cascade.
The apoptotic process induced by Aclacinomycin A involves:
-
Caspase Activation: It has been shown to increase the activity of both caspase-3 and caspase-8.[5] Caspase-8 is an initiator caspase typically associated with the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase.
-
PARP Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[5] Cleavage of PARP is a hallmark of apoptosis.
-
Mitochondrial Pathway: While direct evidence for this compound is unavailable, related compounds like Actinomycin D can induce the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then activates caspases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
In-Depth Technical Guide: The Antibacterial Spectrum of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic derived from the parent compound Aclacinomycin A, which is produced by Streptomyces galilaeus.[1] This technical guide provides a detailed examination of the antibacterial potential of this compound. Given the limited publicly available data on this specific derivative, this document leverages comprehensive information on Aclacinomycin A to establish a foundational understanding of its antibacterial spectrum, mechanism of action, and the requisite experimental protocols for its evaluation. The primary mode of action for this class of compounds is the inhibition of nucleic acid synthesis through DNA intercalation and disruption of topoisomerase I and II functions.[2][3][4] This guide is intended to serve as a critical resource for further research and development of this compound as a potential therapeutic agent.
II. Antibacterial Spectrum: Quantitative Analysis
The efficacy of an antibiotic is quantitatively defined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. The following data for the parent compound, Aclacinomycin A, provides a baseline for the anticipated antibacterial spectrum of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Aclacinomycin A Against Various Bacteria
| Microorganism | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 - 1.0 |
| Streptococcus pyogenes | Gram-positive | 0.01 - 0.1 |
| Bacillus subtilis | Gram-positive | 0.05 - 0.5 |
| Escherichia coli | Gram-negative | > 100 |
| Pseudomonas aeruginosa | Gram-negative | > 100 |
| Klebsiella pneumoniae | Gram-negative | > 100 |
Note: MIC values are presented as a range compiled from available literature. Specific values can vary based on bacterial strain and testing conditions. The data indicates a strong potency against Gram-positive bacteria, a characteristic feature of many anthracyclines, with limited activity against the tested Gram-negative organisms.
III. Experimental Protocols: Methodologies for In Vitro Assessment
To ensure accurate and reproducible assessment of the antibacterial activity of this compound, standardized experimental protocols are essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents and Materials:
-
A stock solution of this compound of a precisely known concentration.
-
Sterile, 96-well, clear-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium.
-
Log-phase cultures of test microorganisms.
-
Sterile saline (0.85% NaCl) or broth for dilutions.
-
A spectrophotometer or nephelometer.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Further dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of the 96-well plate, excluding the first column.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the final dilution wells.
-
-
Inoculation, Incubation, and Controls:
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.
-
Include a growth control well (containing only broth and the bacterial inoculum) and a sterility control well (containing only broth) on each plate.
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, examine the plates for visible turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the microorganism as detected by the unaided eye.
-
Experimental Workflow Diagram
IV. Mechanism of Action: A Molecular Perspective
The antibacterial effect of Aclacinomycin A, and by extension this compound, is primarily due to its interference with bacterial DNA replication and transcription.[5] This is accomplished through a dual-action mechanism:
-
DNA Intercalation: The planar tetracyclic ring structure of the molecule inserts itself between the base pairs of the bacterial DNA helix.[6] This binding event distorts the DNA's secondary structure, creating a physical barrier that obstructs the action of DNA and RNA polymerases.[5]
-
Topoisomerase Inhibition: The compound acts as a dual inhibitor of topoisomerase I and topoisomerase II.[2][3] These enzymes are vital for managing DNA topology by creating transient strand breaks to relieve supercoiling during replication. By stabilizing the covalent complex between topoisomerase and DNA, the drug prevents the re-ligation of the DNA strands, leading to an accumulation of strand breaks and subsequent cell death.[3][4]
Signaling Pathway Diagram
V. Conclusion and Future Directions
This compound represents a promising candidate for further investigation as an antibacterial agent, particularly for infections caused by Gram-positive pathogens. The data on its parent compound, Aclacinomycin A, suggests a potent mechanism of action rooted in the fundamental processes of bacterial nucleic acid synthesis.
For future research, it is imperative to conduct comprehensive in vitro susceptibility testing of this compound against a wide panel of contemporary clinical isolates, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Subsequent studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical in vivo models of infection. This structured approach will be crucial in determining the ultimate therapeutic potential of this compound.
References
- 1. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTINOMYCIN RESISTANCE IN BACILLUS SUBTILIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic selection in the treatment of acute invasive infections by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
The Role of 10-Decarbomethoxyaclacinomycin A as a Key Precursor in Aclacinomycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-decarbomethoxyaclacinomycin A and its crucial role as an intermediate in the biosynthesis of aclacinomycin, a significant anthracycline antitumor agent. This document synthesizes available data on the enzymatic conversions, relevant enzymes, and analytical methodologies pertinent to this biosynthetic pathway.
Introduction
Aclacinomycin A, a potent anticancer compound, is a member of the anthracycline family of antibiotics produced by various Streptomyces species. Its biosynthesis is a complex process involving a series of enzymatic modifications to a polyketide backbone. A key step in the formation of certain aclacinomycin analogs involves the modification at the C-10 position of the aglycone structure. This compound has been identified as a significant precursor in this pathway, arising from the enzymatic modification of earlier intermediates. This guide focuses on the enzymatic steps leading to and from this important molecule.
The Biosynthetic Pathway of Aclacinomycins
The biosynthesis of aclacinomycins from the common intermediate aklavinone (B1666741) involves a series of glycosylation and tailoring steps. The modifications at the C-10 and C-15 positions are of particular interest. The enzyme RdmC, an aclacinomycin methyl esterase, and RdmB, an aclacinomycin-10-hydroxylase, are pivotal in this part of the pathway.[1] The general flow of this section of the pathway is the conversion of Aclacinomycin T to 15-demethoxyaclacinomycin T by RdmC, which is then converted to 10-decarbomethoxyaclacinomycin T by RdmB.[2][3]
Key Enzymes in the Formation of 10-Decarbomethoxy Intermediates
The conversion of aclacinomycin precursors involves two critical enzymes, RdmC and RdmB, which have been expressed in host organisms like Streptomyces lividans and Escherichia coli for characterization.[1]
3.1. RdmC (Aclacinomycin Methyl Esterase)
RdmC is a monomeric enzyme that catalyzes the removal of the methyl group from the C-15 position of aclacinomycin T, producing 15-demethoxyaclacinomycin T.[1][4] This enzyme exhibits remarkable temperature stability.[1]
3.2. RdmB (Aclacinomycin-10-hydroxylase)
RdmB is a tetrameric enzyme that acts on the product of the RdmC-catalyzed reaction, 15-demethoxyaclacinomycin T.[1] It performs a dual function: first, it removes the carboxylic group from the C-10 position to yield 10-decarbomethoxyaclacinomycin T, and subsequently, it can hydroxylate the same C-10 position.[1][2][3]
Quantitative Data
While detailed kinetic studies on the enzymes involved in this compound biosynthesis are limited, some data for RdmC has been reported.
| Enzyme | Substrate | Parameter | Value | Reference |
| RdmC | Aclacinomycin T | Apparent Km | 15.5 µM | [1] |
It is important to note that the enzymatic activity of both RdmC and RdmB is significantly higher on monosaccharide-substituted anthracyclines like aclacinomycin T, with a reported 70-90% decrease in activity on di- and tri-glycosylated substrates.[2][3] Furthermore, aclacinomycin A has been shown to act as a competitive inhibitor of the modifications at the C-10 position of aclacinomycin T.[2][3]
Experimental Protocols
Detailed, step-by-step experimental protocols for the purification of this compound and the expression and assay of RdmB and RdmC are not extensively detailed in the available literature. However, a general workflow can be outlined based on the existing information.
5.1. General Workflow for Enzyme Expression and In Vitro Assay
5.1.1. Heterologous Expression and Purification of RdmB and RdmC
The genes rdmB and rdmC from Streptomyces purpurascens have been successfully expressed in Streptomyces lividans TK24.[1] RdmB has also been expressed as a glutathione (B108866) S-transferase (GST) fusion protein in Escherichia coli, allowing for purification via affinity chromatography.[1]
5.1.2. In Vitro Enzymatic Assay
A general protocol for the in vitro assay involves the following steps:
-
Incubation of the aclacinomycin substrate (e.g., aclacinomycin T) with the purified RdmC or a combination of RdmC and RdmB.[2]
-
The reaction is carried out at 37°C for a defined period, for instance, 30 minutes.[2]
-
The glycosidic bonds are then hydrolyzed by adding a mixture of HCl and toluene (B28343) and heating at 85°C for 30 minutes.[2]
-
The resulting aglycones are extracted and analyzed by thin-layer chromatography (TLC) on silica (B1680970) gel plates.[2]
5.2. Production of this compound
5.3. Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of aclacinomycins and their derivatives. A reported method for the determination of aclacinomycin A and its metabolites in plasma utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (pH 5.0) and fluorescence detection.[1] However, a specific, validated HPLC method for the quantitative analysis of this compound is not described in the available literature.
Similarly, while general procedures for acquiring 1H and 13C NMR spectra are well-established, specific spectral data for this compound are not present in the searched scientific databases.
Conclusion
This compound is a key intermediate in the biosynthetic pathway of aclacinomycins, formed through the sequential action of the enzymes RdmC and RdmB. While the general functions of these enzymes and the overall pathway are understood, there is a notable lack of detailed experimental protocols and comprehensive quantitative data in the publicly accessible scientific literature. Further research is required to fully characterize the kinetics of these enzymes, optimize the production of this compound from mutant strains, and develop validated analytical methods for its quantification. Such studies would be invaluable for the chemoenzymatic synthesis of novel anthracycline analogs with potentially improved therapeutic properties.
References
- 1. Modifications of aclacinomycin T by aclacinomycin methyl esterase (RdmC) and aclacinomycin-10-hydroxylase (RdmB) from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Modification of aklavinone and aclacinomycins in vitro and in vivo by rhodomycin biosynthesis gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rdmC (Aclacinomycin methylesterase RdmC) - Creative Biolabs [creativebiolabs.net]
Spectroscopic Profile of 10-Decarbomethoxyaclacinomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is a significant derivative of the aclacinomycin A, a member of the anthracycline class of antibiotics. These compounds, produced by Streptomyces species, are of considerable interest due to their potent antibacterial and antineoplastic properties. The structural elucidation and purity assessment of such complex natural products heavily rely on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for this compound and outlines standardized protocols for its analysis.
While specific, experimentally derived spectral data from the primary literature remains elusive in publicly accessible domains, this document compiles the known physical properties and presents typical methodologies for the spectroscopic characterization of this and related anthracycline compounds.
Physicochemical Properties
Based on available data, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₁NO₁₃ | --INVALID-LINK-- |
| Molecular Weight | 753.8 g/mol | --INVALID-LINK-- |
| Class | Anthracycline Antibiotic | MedChemExpress |
Spectroscopic Data (Hypothetical Representation)
Due to the unavailability of specific spectral data in the searched literature, the following tables are presented as a template for data organization. Researchers who obtain this data experimentally can populate these tables for clear and comparative analysis.
¹H NMR (Nuclear Magnetic Resonance) Data
-
Solvent: CDCl₃ or DMSO-d₆
-
Frequency: 400-600 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 7.85 | d | 8.0 | 1H | Aromatic H |
| e.g., 5.20 | br s | - | 1H | Anomeric H |
| e.g., 3.65 | s | - | 3H | OCH₃ |
| e.g., 2.30 | s | - | 6H | N(CH₃)₂ |
| e.g., 1.25 | d | 6.5 | 3H | CH₃ |
¹³C NMR (Nuclear Magnetic Resonance) Data
-
Solvent: CDCl₃ or DMSO-d₆
-
Frequency: 100-150 MHz
| Chemical Shift (δ, ppm) | DEPT | Assignment |
| e.g., 185.0 | C | C=O (Quinone) |
| e.g., 160.5 | C | Aromatic C-O |
| e.g., 135.2 | CH | Aromatic CH |
| e.g., 100.8 | CH | Anomeric C |
| e.g., 69.5 | CH | Sugar Ring CH |
| e.g., 56.2 | CH₃ | OCH₃ |
| e.g., 40.8 | CH₃ | N(CH₃)₂ |
| e.g., 16.7 | CH₃ | CH₃ |
Mass Spectrometry (MS) Data
-
Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
-
Mode: Positive Ion
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Ion Assignment |
| e.g., 754.35 | 100 | [M+H]⁺ |
| e.g., 776.33 | 20 | [M+Na]⁺ |
| e.g., 596.28 | 45 | [M+H - Sugar Moiety]⁺ |
| e.g., 438.21 | 30 | [M+H - Trisaccharide]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining high-quality NMR and Mass Spectrometry data for anthracycline compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
For ¹H NMR: Accurately weigh 5-10 mg of the purified compound.
-
For ¹³C NMR: Accurately weigh 20-50 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of specific proton signals[1][2].
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For complete structural elucidation, a suite of 2D NMR experiments is recommended, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the chosen ionization method.
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is recommended for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a common and effective method for analyzing anthracyclines[3]. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.
-
Analysis Mode: Acquire spectra in positive ion mode.
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry on the protonated molecular ion. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern, often involving the cleavage of glycosidic bonds, provides valuable information about the structure of the aglycone and the sugar moieties[4].
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis.
Logical Relationship of Spectroscopic Techniques
This diagram shows the relationship between different spectroscopic techniques and the information they provide for structural elucidation.
Caption: Relationship of Spectroscopic Techniques.
References
The Biological Activity of 10-Decarbomethoxyaclacinomycin A: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative data and detailed experimental protocols for the biological activity of 10-Decarbomethoxyaclacinomycin A are scarce. This document summarizes the available information, drawing context from its parent compound, aclacinomycin A, to provide a foundational understanding for research and development professionals.
Introduction
This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a wide range of cancers. It is a derivative of the well-studied compound, aclacinomycin A, both of which are produced by the bacterium Streptomyces galilaeus. While information on this compound is limited, the biological activities of aclacinomycin A provide a framework for understanding its potential mechanisms and therapeutic applications.
Putative Biological Activity and Mechanism of Action
Based on its structural similarity to aclacinomycin A, this compound is presumed to share a similar mechanism of action. Anthracyclines typically exert their cytotoxic effects through multiple pathways:
-
Inhibition of Topoisomerases: Aclacinomycin A is a known inhibitor of both topoisomerase I and topoisomerase II. These enzymes are critical for relieving torsional stress in DNA during replication and transcription. Their inhibition by anthracyclines leads to DNA strand breaks, ultimately triggering apoptosis.
-
Intercalation into DNA: The planar aromatic structure of anthracyclines allows them to intercalate between DNA base pairs. This process can interfere with DNA replication and transcription, contributing to their cytotoxic effects.
-
Inhibition of Nucleic Acid Synthesis: Aclacinomycin A has been shown to be a potent inhibitor of RNA synthesis. This inhibition is a key aspect of its antitumor activity.
The following diagram illustrates the generally accepted mechanism of action for anthracyclines like aclacinomycin A, which is the likely pathway for its 10-decarbomethoxy derivative.
Caption: Putative mechanism of action for this compound.
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 or MIC values, specifically for this compound. Research on the parent compound, aclacinomycin A, has demonstrated potent in vitro and in vivo antitumor activity against various cancer cell lines, particularly leukemia.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. For researchers interested in investigating this compound, standard protocols for assessing the biological activity of anthracyclines can be adapted. A general workflow for such an investigation is outlined below.
Caption: General experimental workflow for assessing biological activity.
Conclusion and Future Directions
This compound remains a poorly characterized derivative of the clinically relevant anthracycline, aclacinomycin A. Based on its chemical structure, it is hypothesized to possess antibacterial and antitumor properties, likely acting through the inhibition of topoisomerases and nucleic acid synthesis. However, a significant lack of specific biological data necessitates further investigation. Future research should focus on determining its in vitro cytotoxicity against a panel of cancer cell lines and its antimicrobial spectrum. Mechanistic studies are also crucial to confirm its mode of action and to identify any potential differences from its parent compound. Such studies will be vital in assessing the therapeutic potential of this compound.
In Vitro Cytotoxicity of 10-Decarbomethoxyaclacinomycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic and an analog of aclacinomycin A, a known anti-cancer agent. While specific research on the in vitro cytotoxicity of this compound is limited, this document provides a comprehensive overview based on the available data for the parent compound, aclacinomycin A, and its other derivatives. This guide summarizes the cytotoxic activity, outlines relevant experimental methodologies, and visualizes potential signaling pathways to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a derivative of aclacinomycin A, an anthracycline antibiotic produced by Streptomyces galilaeus. Aclacinomycin A and its analogs are known for their antitumor properties, which are primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase I and II, leading to the induction of apoptosis in cancer cells. The structural modification in this compound, the absence of a carbomethoxy group at the 10th position, may influence its biological activity, including its cytotoxicity and interaction with molecular targets.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [1] |
| HepG2 | Liver Hepatocellular Carcinoma | 0.32 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.031 | [2] |
| HCT-116 | Colorectal Carcinoma | Not specified, but cytotoxic effects observed | [2] |
Note: The table summarizes the IC50 values for Aclacinomycin A, the parent compound of this compound.
Studies on other aclacinomycin analogs, such as 11-hydroxyaclacinomycin A, have shown enhanced in vitro cytotoxicity against melanoma and leukemia cell lines compared to aclacinomycin A, highlighting that structural modifications can significantly modulate anti-cancer activity[3].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity of anthracycline compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a range from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection by Caspase Activity Assay
Aclacinomycin A has been shown to induce apoptosis through the activation of caspases.[1] A caspase activity assay can quantify this effect.
Protocol:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells to release intracellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., Caspase-3, -8, or -9).
-
Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.
-
Signal Detection: Measure the resulting fluorescent or colorimetric signal using a fluorometer or spectrophotometer.
-
Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of a compound.
Proposed Apoptotic Signaling Pathway
Based on the known mechanism of aclacinomycin A, this compound is hypothesized to induce apoptosis through the intrinsic and extrinsic pathways by inhibiting topoisomerases.
Caption: Hypothesized apoptotic signaling cascade.
Conclusion and Future Directions
While direct experimental data on the in vitro cytotoxicity of this compound is currently lacking, the information available for its parent compound, aclacinomycin A, provides a strong foundation for future research. The provided data and protocols offer a framework for the systematic evaluation of this compound's anti-cancer potential. Future studies should focus on determining the IC50 values of this compound across a diverse panel of cancer cell lines, elucidating its specific mechanism of action, and exploring the signaling pathways it modulates. Such research will be invaluable for assessing its potential as a novel chemotherapeutic agent.
References
The Enigmatic Landscape of 10-Decarbomethoxyaclacinomycin A Derivatives: A Technical Exploration
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the synthesis, biological evaluation, and mechanistic understanding of 10-decarbomethoxyaclacinomycin A and its analogs. As a distinct subgroup of the acclaimed anthracycline antibiotics, these compounds present a compelling area of investigation in the ongoing quest for more potent and selective anticancer agents. This document aims to consolidate the available scientific knowledge, providing a foundational resource for researchers engaged in the exploration of this unique chemical space.
Core Structure and Rationale for Derivatization
This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers. The parent compound, aclacinomycin A, is produced by fermentation of Streptomyces galilaeus. The "10-decarbomethoxy" modification refers to the absence of the carbomethoxy group at the C-10 position of the aklavinone (B1666741) aglycone, a structural feature that can significantly influence the molecule's biological activity and pharmacological properties.
The rationale for synthesizing and studying derivatives and analogs of this compound is rooted in the well-established structure-activity relationships (SAR) of anthracyclines. Modifications to the aglycone and the appended sugar moieties can profoundly impact:
-
Cytotoxicity: Enhancing the potency against cancer cell lines.
-
Selectivity: Improving the therapeutic index by reducing toxicity to non-cancerous cells.
-
Mechanism of Action: Potentially altering the primary mode of interaction with cellular targets.
-
Pharmacokinetics: Modifying absorption, distribution, metabolism, and excretion (ADME) properties.
Biosynthesis and Synthetic Approaches
The foundational work on the biosynthesis of aclacinomycins was laid out by Oki and colleagues in 1980. Their research detailed the use of a mutant strain of Streptomyces galilaeus (MA144-Mlt mutant strain KE303) for the production of various anthracycline glycosides, including this compound.[1] This biosynthetic pathway involves the glycosidation of different anthracyclinones.
The general workflow for the biosynthesis of aclacinomycin A, which provides a framework for understanding the generation of its derivatives, is depicted below.
Caption: Generalized workflow for the biosynthesis of aclacinomycin analogs.
While detailed synthetic protocols for a wide range of this compound derivatives are not extensively reported in publicly accessible literature, the general principles of anthracycline chemistry would apply. These would involve semi-synthetic modifications of the natural product or total synthesis approaches.
Biological Activity and Potential Mechanisms of Action
This compound has been noted for its antibacterial activities.[1] However, the primary interest in this class of compounds lies in their potential as anticancer agents. The mechanism of action for anthracyclines is multifaceted and can include:
-
DNA Intercalation: Insertion of the planar aglycone between DNA base pairs, leading to the inhibition of DNA replication and transcription.
-
Topoisomerase II Inhibition: Stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Redox cycling of the quinone moiety can produce free radicals that induce cellular damage.
The removal of the carbomethoxy group at the C-10 position is anticipated to alter the electronic and steric properties of the aglycone, which could, in turn, affect its DNA binding affinity and interaction with topoisomerase II. A hypothetical signaling pathway illustrating the potential downstream effects of anthracycline-induced DNA damage is presented below.
Caption: Hypothetical signaling cascade following DNA damage.
Future Directions and Conclusion
The exploration of this compound derivatives and analogs represents a promising, albeit underexplored, frontier in anthracycline research. The foundational knowledge of aclacinomycin biosynthesis provides a powerful toolkit for generating novel structures through genetic engineering of the producing organisms. Future research should focus on:
-
Systematic Synthesis: The preparation of a library of derivatives with diverse modifications to both the aglycone and the sugar moieties.
-
Comprehensive Biological Evaluation: Screening of these compounds against a broad panel of cancer cell lines to determine their potency and selectivity.
-
Mechanistic Studies: In-depth investigation of the mechanism of action of the most promising candidates to elucidate their cellular targets and signaling pathways.
References
Methodological & Application
Application Note: A Comprehensive Protocol for the Isolation and Purification of 10-Decarbomethoxyaclacinomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent antitumor activities.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces galilaeus. The methodology is based on established procedures for the separation of aclacinomycin A and its analogs, which are typically produced as a complex mixture of structurally related compounds.[3][4] The protocol emphasizes the separation of these analogs to yield a purified fraction of the target compound.
I. Fermentation of Streptomyces galilaeus
The production of aclacinomycin analogs is achieved through the submerged fermentation of Streptomyces galilaeus. The following table summarizes the key parameters for the fermentation process.
Table 1: Fermentation Parameters for Streptomyces galilaeus
| Parameter | Recommended Value/Condition |
| Microorganism | Streptomyces galilaeus (e.g., ATCC 31133, ATCC 31615)[3][5] |
| Culture Medium | See Table 2 for a typical production medium composition. |
| Fermentation Temperature | 27-32°C[5] |
| Aeration | Aerobic conditions are required.[5] |
| pH | Maintained between 4.0 and 8.0.[5] |
| Fermentation Time | Typically 36-144 hours.[4][5] |
Table 2: Composition of a Typical Fermentation Medium
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 20.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 2.0 |
| NaCl | 2.0 |
| K2HPO4 | 0.5 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
| Trace Elements Solution | 1.0 mL/L |
| FeSO4·7H2O | 0.1 |
| MnCl2·4H2O | 0.1 |
| ZnSO4·7H2O | 0.1 |
II. Experimental Protocols
A. Extraction of Anthracyclines from Fermentation Broth
This protocol describes the initial extraction of the aclacinomycin complex from the culture broth.
-
Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.
-
Mycelial Extraction:
-
Suspend the mycelial cake in methanol (B129727) (approximately 1:2 w/v).
-
Stir the suspension for at least 3 hours at room temperature.
-
Filter the mixture to separate the methanol extract from the mycelial debris.
-
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to 8.0 with a suitable base (e.g., NaOH).
-
Extract the supernatant with an equal volume of a non-polar organic solvent such as toluene (B28343) or chloroform.[4]
-
Repeat the extraction process at least twice to ensure complete recovery of the compounds.
-
-
Combine and Concentrate:
-
Combine the methanol extract from the mycelium and the organic extracts from the supernatant.
-
Evaporate the combined extracts to dryness under reduced pressure to obtain the crude extract.
-
B. Purification of this compound
This multi-step chromatographic protocol is designed to separate the target compound from other aclacinomycin analogs.
-
Silicic Acid Column Chromatography (Initial Separation):
-
Column Preparation: Prepare a column packed with silicic acid equilibrated with a non-polar solvent system, such as a dichloromethane:methanol mixture (e.g., 99:1 v/v).[5]
-
Sample Loading: Dissolve the crude extract in a minimal volume of the equilibration buffer and load it onto the column.
-
Elution:
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling: Combine the fractions containing the desired aclacinomycin analogs.
-
-
High-Performance Liquid Chromatography (HPLC) (Fine Purification):
-
Column: A reverse-phase C18 column is suitable for the separation of anthracyclines.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an ammonium (B1175870) formate (B1220265) buffer (pH 5.0) can be used for elution.[6]
-
Detection: Monitor the elution profile using a fluorescence detector (Excitation: 435 nm, Emission: 505 nm) for sensitive detection of aclacinomycins.[6]
-
Fraction Collection: Collect the peak corresponding to this compound. The elution order will depend on the specific chromatographic conditions and the polarity of the analogs.
-
III. Visualization of the Workflow
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
IV. Data Presentation
The following table provides a hypothetical summary of the purification process, which should be adapted with actual experimental data.
Table 3: Purification Summary of this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 5000 | 5 | 100 | 1 |
| Silicic Acid Pool | 150 | 4000 | 26.7 | 80 | 5.3 |
| HPLC Purified Fraction | 10 | 2500 | 250 | 50 | 50 |
Note: "Activity Units" would need to be defined based on a relevant biological assay (e.g., cytotoxic activity against a cancer cell line).
V. Concluding Remarks
This protocol provides a robust framework for the isolation and purification of this compound. The key to a successful purification lies in the careful optimization of the chromatographic steps to achieve baseline separation of the closely related aclacinomycin analogs. It is recommended to use analytical techniques such as mass spectrometry and NMR to confirm the identity and purity of the final product.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. EP0050725B1 - Process for aclacinomycins and microorganism used therein - Google Patents [patents.google.com]
- 6. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of 10-Decarbomethoxyaclacinomycin A
These application notes provide a comprehensive guide for the quantitative analysis of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is an analog of the anthracycline antibiotic aclacinomycin A. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. The following HPLC method is based on established analytical procedures for related anthracycline compounds and is designed to be a starting point for method development and validation.
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) with fluorescence detection for the separation and quantification of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer. The inherent fluorescence of the anthracycline ring structure allows for sensitive and selective detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Plasma or other biological matrix (for bioanalytical applications)
-
Syringe filters (0.22 µm or 0.45 µm)[1]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a fluorescence detector is required. The following conditions are recommended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.03 M Ammonium Formate Buffer (pH 5.0), (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | Fluorescence Detector |
| Excitation Wavelength | 435 nm[2] |
| Emission Wavelength | 505 nm[2] |
| Run Time | Approximately 15 minutes (adjust as needed based on retention time) |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare the 0.03 M Ammonium Formate Buffer (pH 5.0), dissolve the appropriate amount of ammonium formate in HPLC-grade water and adjust the pH to 5.0 with formic acid. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or acetonitrile.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected calibration range (e.g., 10 - 200 ng/mL).
Sample Preparation
The sample preparation method will depend on the matrix.
-
For Bulk Drug or Formulations:
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are based on typical performance for related anthracycline compounds and should be confirmed during method validation.
Table 1: Chromatographic Parameters (Expected Values)
| Parameter | Expected Value |
| Retention Time (min) | 5.0 - 10.0 |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Parameters (Typical Ranges)
| Parameter | Typical Range |
| Linearity Range (ng/mL) | 20 - 100[2] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 1 - 5 |
| Limit of Quantification (LOQ) (ng/mL) | 5 - 20 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Visualizations
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: Overall workflow for the HPLC analysis of this compound.
Caption: Detailed workflow for the preparation of biological samples.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greyhoundchrom.com [greyhoundchrom.com]
Application Notes and Protocols for the Quantification of 10-Decarbomethoxyaclacinomycin A in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of potent anti-cancer agents. It is a secondary metabolite produced by certain strains of Streptomyces, notably Streptomyces galilaeus. The quantification of this compound in bacterial cultures is crucial for various research and development activities, including strain improvement, fermentation process optimization, and drug discovery. These application notes provide detailed protocols for the extraction and quantification of this compound from bacterial cultures using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Principle
The quantification of this compound from a bacterial culture involves a multi-step process. First, the Streptomyces strain is cultivated under optimized conditions to promote the production of the target compound. Following fermentation, the culture broth is separated from the mycelia. The analyte is then extracted from the culture supernatant using a suitable organic solvent, typically ethyl acetate (B1210297). The crude extract is concentrated and then analyzed by a sensitive and selective chromatographic method, such as HPLC-FLD or LC-MS/MS, for accurate quantification against a standard curve.
Data Presentation
Table 1: HPLC-FLD Method Performance Characteristics (Example Data)
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 92 - 105% |
Table 2: LC-MS/MS Method Performance Characteristics (Example Data)
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 7% |
| Recovery | 95 - 108% |
Experimental Protocols
Protocol 1: Bacterial Culture and Fermentation
-
Strain: Streptomyces galilaeus (e.g., ATCC 31615).
-
Seed Culture Medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 1 g MgSO₄·7H₂O. Adjust pH to 7.2.
-
Production Medium (per liter): 30 g soluble starch, 15 g soybean meal, 2 g yeast extract, 4 g CaCO₃, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0.
-
Inoculation: Inoculate 50 mL of seed culture medium in a 250 mL flask with a loopful of S. galilaeus spores from an agar (B569324) plate.
-
Seed Culture Incubation: Incubate at 28-30°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate 100 mL of production medium in a 500 mL flask with 5 mL of the seed culture.
-
Production Incubation: Incubate at 28-30°C for 5-7 days on a rotary shaker at 200 rpm.
Protocol 2: Extraction of this compound
-
Harvesting: After the incubation period, harvest the culture broth and centrifuge at 5,000 x g for 15 minutes to separate the supernatant from the mycelia.
-
pH Adjustment: Adjust the pH of the supernatant to 8.0 with 2M NaOH.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
-
Concentration: Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 3: Quantification by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from a method for aclacinomycin A and its metabolites.
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: Microparticulate phenethyl derivative of silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.03 M ammonium (B1175870) formate (B1220265) buffer (pH 5.0) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 435 nm and emission at 505 nm.[1]
-
Quantification: Prepare a standard curve of this compound in the mobile phase. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Protocol 4: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically for this compound. A hypothetical example would be: Precursor ion [M+H]⁺ → Product ion 1 (for quantification) and Product ion 2 (for confirmation).
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument.
-
-
Quantification: Prepare a standard curve of this compound in a matrix matching the reconstituted extract. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to an internal standard against the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Biosynthesis pathway of Aclacinomycin A and related compounds.
References
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic produced by Streptomyces galilaeus.[1] Like other anthracyclines, it is known to possess antibacterial properties.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potency of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[4]
Principle of the Assay
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains. After a specified incubation period, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[4]
Data Presentation
As no specific MIC values for this compound against various bacterial strains are publicly available in the searched literature, the following table is provided as a template for researchers to record their experimental findings.
| Bacterial Strain | ATCC Number | Growth Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | |||
| Escherichia coli | e.g., 25922 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | |||
| Pseudomonas aeruginosa | e.g., 27853 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | |||
| Enterococcus faecalis | e.g., 29212 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | |||
| Streptococcus pneumoniae | e.g., 49619 | CAMHB + 2-5% lysed horse blood | |||
| (Other relevant strains) |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values are particularly useful when screening against a panel of clinical isolates.
Experimental Protocols
Materials
-
This compound
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains (e.g., from American Type Culture Collection - ATCC)
-
Appropriate growth media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
McFarland turbidity standards (0.5 standard is equivalent to approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Preparation of Reagents
-
Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration of at least 1000 µg/mL. Ensure the compound is fully dissolved. Sterilize by filtration if necessary.
-
Growth Media: Prepare the appropriate broth medium according to the manufacturer's instructions and sterilize by autoclaving. For fastidious organisms, supplements may be required.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by measuring the optical density (OD) at 625 nm. A 0.5 McFarland standard typically corresponds to an OD₆₂₅ of 0.08 to 0.13.
-
This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 of the 0.5 McFarland suspension.
-
Broth Microdilution Procedure
-
Plate Setup: Add 50 µL of sterile growth medium to wells 2 through 12 in each row of the 96-well plate that will be used.
-
Serial Dilution:
-
Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1 of the designated row(s).
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process by transferring 50 µL from well 2 to well 3, and so on, until well 10.
-
After mixing the contents of well 10, discard 50 µL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the Results:
-
After incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be observed by comparing the wells to the growth control.
-
Mandatory Visualization
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Mechanism of Action of Anthracyclines
Caption: General mechanism of action for anthracycline antibiotics.
References
Application Notes and Protocols for 10-Decarbomethoxyaclacinomycin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of potent compounds known for their cytotoxic and anti-tumor properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research. Due to the limited specific data available for this particular analog, the following protocols and data are largely based on studies conducted with the closely related and well-characterized parent compound, Aclacinomycin A. Aclacinomycin A is a dual inhibitor of topoisomerase I and II and has been shown to inhibit nucleic acid synthesis, particularly RNA.[2][3] It also has potential inhibitory effects on the 26S protease complex.[2] These mechanisms lead to the induction of apoptosis and necrosis in cancer cells, making this class of compounds a subject of significant interest in oncology research.[3]
Data Presentation
The following tables summarize the quantitative data for Aclacinomycin A, which can serve as a starting point for designing experiments with this compound. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound in inhibiting a specific biological process by 50%.[4][5]
Table 1: Cytotoxic Activity of Aclacinomycin A in Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.27 |
| HepG2 | Liver Carcinoma | 0.32 |
| MCF-7 | Breast Carcinoma | 0.62 |
Table 2: Inhibition of Cellular Processes by Aclacinomycin A
| Target/Process | System | IC50 (µM) | Reference |
| Ubiquitin-ATP-dependent proteolytic activity | Rabbit reticulocytes | 52 | [2] |
| Colony Formation (24 hr exposure) | Chinese hamster ovary (CHO) cells | 0.05 µg/mL | [6] |
| Cell Growth (24 hr exposure) | Friend leukemia cells | 0.024 µg/mL | [6] |
| Cell Growth (24 hr exposure) | L1210 leukemia cells | 0.053 µg/mL | [6] |
Experimental Protocols
These protocols provide a framework for conducting cell culture experiments with this compound. General aseptic cell culture techniques should be followed at all times.[7][8]
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is adapted from methodologies for Aclacinomycin A.[2][9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[10]
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 753.83 g/mol , dissolve 7.54 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark.[9]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Dilute the stock solution with complete cell culture medium to the desired final concentrations (e.g., 1-10 µM or as determined by preliminary experiments).[2][9]
-
It is critical to prepare the working solution fresh and use it immediately. Protect the solution from light.[2][9]
-
Protocol 2: Cell Viability and Cytotoxicity Assay (IC50 Determination)
This protocol outlines the steps to determine the IC50 value of this compound using a common method like the MTT or XTT assay.
Materials:
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (serial dilutions)
-
MTT or XTT assay kit
-
Phosphate-buffered saline (PBS)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.[7]
-
Perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.[2]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound working solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform the MTT or XTT assay according to the manufacturer's instructions. This typically involves adding the reagent to each well and incubating for a few hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is based on the observed effects of Aclacinomycin A on cell cycle progression.[6]
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0.1 µM, 0.5 µM) for various time points (e.g., 24 and 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 8. Cell Culture Protocols | Thermo Fisher Scientific - BR [thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cell line information [protocols.io]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
The Application of 10-Decarbomethoxyaclacinomycin A in Fluorescence Microscopy: An Overview
Despite a comprehensive search of available scientific literature, there is currently a significant lack of documented applications for 10-Decarbomethoxyaclacinomycin A specifically within the field of fluorescence microscopy. While this anthracycline antibiotic is a known chemical entity, its utility as a fluorescent probe for cellular imaging has not been established in published research.
Our investigation sought to identify specific use-cases, experimental protocols, and associated quantitative data for this compound in fluorescence microscopy. However, the search did not yield any studies detailing its use for visualizing cellular structures or processes. The available information is primarily limited to its chemical properties and its classification as an antibiotic produced by Streptomyces galilaeus.[1]
General Information on this compound
This compound is a complex organic molecule with the chemical formula C40H51NO13.[2] It belongs to the anthracycline class of antibiotics, a group of compounds known for their therapeutic potential.[1] While some anthracyclines, such as doxorubicin, exhibit intrinsic fluorescence that has been exploited in microscopy to study their cellular uptake and distribution, similar applications for this compound are not reported.
The Landscape of Fluorescence Microscopy Probes
Fluorescence microscopy is a powerful tool in life sciences that relies on the use of fluorescent molecules, or fluorophores, to label and visualize specific targets within cells and tissues.[3] The development and application of small-molecule fluorescent probes are critical for advancing our understanding of cellular biology, from tracking dynamic processes to high-resolution imaging of subcellular structures.[4][5] These probes are often designed with specific chemical functionalities to target particular organelles, proteins, or metabolic pathways.
Future Directions and a Call for Research
The absence of data on the fluorescence microscopy applications of this compound presents a potential area for future research. Investigations into its intrinsic spectral properties, cellular uptake mechanisms, and potential for targeted labeling could reveal novel applications for this compound.
Should this molecule possess favorable photophysical characteristics, such as a high quantum yield and photostability, it could potentially be developed into a useful fluorescent probe. Future studies would need to systematically characterize its excitation and emission spectra, as well as its behavior in biological systems.
Hypothetical Experimental Workflow
While no specific protocols exist, a hypothetical workflow for evaluating a novel fluorescent compound like this compound would involve several key stages. This generalized workflow is presented below to guide potential future investigations.
Caption: Hypothetical workflow for evaluating a novel fluorescent compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C40H51NO13 | CID 153766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Small-Molecule Fluorescent Probes in the Development of Green Pesticides [manu56.magtech.com.cn]
- 5. Recent Applications of Deconvolution Microscopy in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10-Decarbomethoxyaclacinomycin A in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a derivative of the well-studied compound Aclacinomycin A (ACM).[1] While specific research on the targeted delivery of this compound is limited, its structural similarity to Aclacinomycin A allows for the extrapolation of its potential in developing targeted cancer therapies. Aclacinomycin A has demonstrated significant antitumor activity, acting as a dual inhibitor of topoisomerase I and II, and inducing apoptosis in cancer cells.[2][3][4] This document provides detailed application notes and experimental protocols based on research conducted with Aclacinomycin A, offering a foundational guide for investigating this compound in targeted drug delivery systems.
Application Notes
The primary application of this compound in targeted drug delivery research is expected to be in the development of nanoformulations for cancer therapy. By encapsulating the drug within carriers such as liposomes, it is possible to enhance its therapeutic index by increasing its accumulation in tumor tissues while minimizing systemic toxicity.[5]
Key research applications include:
-
Development of Targeted Liposomal Formulations: Engineering liposomes with surface ligands (e.g., peptides, antibodies) that recognize and bind to receptors overexpressed on cancer cells.
-
Evaluation of In Vitro Efficacy: Assessing the cytotoxicity, cellular uptake, and mechanism of action of this compound-loaded nanoparticles in various cancer cell lines.
-
Pharmacokinetic and Biodistribution Studies: Investigating the in vivo behavior of targeted nanoformulations to determine drug circulation time, tumor accumulation, and off-target effects.
-
Preclinical Antitumor Efficacy Studies: Evaluating the therapeutic potential of targeted this compound formulations in animal models of cancer.
Quantitative Data Summary
The following tables summarize quantitative data from a study on Arginine-Glycine-Aspartic acid (RGD)-modified liposomes for the targeted delivery of Aclacinomycin A (ACM) to lung cancer cells.[6] This data serves as a reference for designing and evaluating targeted delivery systems for this compound.
Table 1: Physicochemical Properties of Aclacinomycin A (ACM) Liposomes [6]
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ACM Liposomes | ~160 | -21.4 | >93 |
| RGD-ACM Liposomes | ~160 | -22.2 | >93 |
Table 2: In Vitro Drug Release of Aclacinomycin A (ACM) from Liposomes [6]
| Formulation | Cumulative Release at 48h (%) |
| Free ACM | 99 |
| ACM Liposomes | 68.3 |
| RGD-ACM Liposomes | 79.2 |
Table 3: Pharmacokinetic Parameters of Aclacinomycin A (ACM) Liposomes in Rats [6]
| Formulation | Cmax (ng/mL) | AUC0–∞ (ng·h/mL) | t1/2 (h) |
| ACM Liposomes | 3425 | 28765 | 12.5 |
| RGD-ACM Liposomes | 4532 | 44321 | 15.0 |
Experimental Protocols
Protocol 1: Preparation of Targeted Liposomes by Thin-Film Hydration
This protocol describes the preparation of targeted liposomes encapsulating this compound using the thin-film hydration method.[6][7][8][9]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Targeting ligand-conjugated lipid (e.g., DSPE-PEG-RGD)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer pre-warmed to a temperature above the lipid phase transition temperature.
-
Agitate the flask by vortexing or hand-shaking to form a milky suspension of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of the desired pore size using a liposome extruder.
-
Store the prepared liposomes at 4°C.
Protocol 2: In Vitro Drug Release Assay by Dialysis
This protocol outlines the procedure for determining the in vitro release profile of this compound from liposomes using a dialysis method.[5][6][10]
Materials:
-
This compound-loaded liposomes
-
Release medium (e.g., PBS, pH 7.4)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a container with a defined volume of the release medium.
-
Incubate the setup at 37°C with constant gentle agitation.
-
At predetermined time points, withdraw a sample from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: Cell Viability Assay by MTT
This protocol describes the determination of the cytotoxic effect of this compound formulations on cancer cells using the MTT assay.[1][11][12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound formulations (free drug and liposomal)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulations. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each formulation.
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound, similar to its parent compound Aclacinomycin A, may exert its anticancer effects.
Caption: Proposed mechanism of topoisomerase inhibition by this compound.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
Caption: Workflow for the development and evaluation of targeted liposomes.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 3. apexbt.com [apexbt.com]
- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. benchchem.com [benchchem.com]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
"formulation of 10-Decarbomethoxyaclacinomycin A for in vivo studies"
Application Note & Protocol
Topic: Formulation of 10-Decarbomethoxyaclacinomycin A for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an anthracycline antibiotic produced by Streptomyces galilaeus[1]. Like other anthracyclines, it is investigated for its potential as an anti-neoplastic agent. A significant challenge in the preclinical evaluation of novel drug candidates is their formulation for in vivo administration, particularly for compounds with poor aqueous solubility. The calculated XLogP3 value of 3.7 for this compound suggests high lipophilicity and, consequently, low water solubility[2].
This application note provides a general framework and detailed protocols for developing aqueous-based formulations of this compound suitable for intravenous (IV) and oral (p.o.) gavage administration in preclinical animal models. The strategies focus on solubilization using pharmaceutically acceptable co-solvents and surfactants to achieve a stable and homogenous formulation for accurate dosing.
Physicochemical Properties
A summary of the known and predicted properties of this compound is essential for formulation design.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₁NO₁₃ | PubChem[2] |
| Molecular Weight | 753.8 g/mol | PubChem[2] |
| Calculated XLogP3 | 3.7 | PubChem[2] |
| Appearance | (Assumed) Yellow to red crystalline solid | Based on Anthracycline Class |
| Aqueous Solubility | (Predicted) Very Low | Based on high XLogP3 |
Formulation Development Workflow
The development of a suitable formulation for a poorly soluble compound follows a logical progression. The primary goal is to achieve the desired concentration in a vehicle that is well-tolerated by the animal model. The workflow begins with solubility screening, followed by the selection of an appropriate formulation strategy.
Caption: A decision-making workflow for selecting a suitable in vivo formulation.
Experimental Protocols
Disclaimer: These protocols provide a starting point based on common practices for formulating poorly soluble compounds[3][4][5][6]. The specific ratios and excipients should be optimized for this compound based on preliminary solubility and tolerability studies. Always prepare fresh formulations before use [4].
Protocol 1: Intravenous (IV) Formulation
This protocol aims to create a clear, sterile solution suitable for intravenous injection. The use of a co-solvent system is necessary to dissolve the lipophilic compound in an aqueous vehicle[5][7].
4.1 Materials & Reagents
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
4.2 Example IV Formulation Vehicle Compositions
| Vehicle ID | DMSO (%) | PEG400 (%) | Tween® 80 (%) | Saline (%) | Notes |
| IV-1 | 10 | 40 | 0 | 50 | Common starting point for many NCEs. |
| IV-2 | 5 | 30 | 5 | 60 | Tween® 80 added to improve stability. |
| IV-3 | 10 | 0 | 5 | 85 | Simpler vehicle; may have lower solubility capacity. |
4.3 Step-by-Step IV Formulation Procedure (Target: 1 mg/mL)
-
Weigh Compound: Accurately weigh 1 mg of this compound and place it into a sterile microcentrifuge tube.
-
Initial Solubilization: Based on the desired final volume (e.g., 1 mL for a 1 mg/mL solution), add the DMSO component first. For Vehicle IV-1, add 100 µL of DMSO.
-
Vortex: Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved, forming a clear stock solution.
-
Add Co-solvents/Surfactants: Add the PEG400 and/or Tween® 80 components. For Vehicle IV-1, add 400 µL of PEG400. Vortex thoroughly to mix.
-
Dilute with Saline: Slowly add the sterile saline component dropwise while vortexing. For Vehicle IV-1, add 500 µL of saline. Continuous mixing during this step is critical to prevent precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be completely clear.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container. This step is mandatory for IV administration.
-
Administration: Use the formulation immediately after preparation.
Protocol 2: Oral Gavage (p.o.) Formulation
For oral administration, a suspension is often acceptable and can be easier to prepare at higher concentrations than a solution[4]. This protocol uses common suspending and wetting agents.
4.1 Materials & Reagents
-
This compound
-
Tween® 80
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile Water
-
Glass mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated pipettes
4.2 Example Oral Formulation Vehicle Compositions
| Vehicle ID | Tween® 80 (%) | CMC-Na (%) | Water (%) | Notes |
| PO-1 | 0.5 | 0.5 | 99 | Standard, widely used suspension vehicle. |
| PO-2 | 1.0 | 1.0 | 98 | Higher viscosity for compounds prone to rapid settling. |
4.3 Step-by-Step Oral Formulation Procedure (Target: 5 mg/mL)
-
Prepare Vehicle: First, prepare the 0.5% CMC-Na, 0.5% Tween® 80 vehicle. For 10 mL of vehicle, add 50 mg of CMC-Na to ~9 mL of water and stir with a magnetic stirrer until fully dissolved (this may take time). Then, add 50 µL of Tween® 80 and add water to the final volume of 10 mL.
-
Weigh Compound: Accurately weigh 50 mg of this compound and place it into a glass mortar.
-
Create Paste: Add a small amount of the vehicle (~200 µL) to the powder. Use the pestle to triturate the compound, forming a smooth, uniform paste. This wetting step is crucial for creating a fine suspension.
-
Gradual Dilution: Slowly add the remaining vehicle in small portions while continuously mixing or stirring until the final volume (10 mL) is reached.
-
Homogenize: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer for 15-30 minutes to ensure homogeneity.
-
Administration: Keep the formulation under continuous stirring during dosing to ensure a uniform dose is administered to each animal.
Mechanism of Action
This compound is an analog of Aclacinomycin A (also known as Aclarubicin)[8]. The mechanism of action is presumed to be similar to other anthracyclines, involving multiple cytotoxic activities. The primary mechanisms include DNA intercalation, inhibition of topoisomerase enzymes, and the generation of reactive oxygen species (ROS)[8][9][10].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C40H51NO13 | CID 153766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 10. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Decarbomethoxyaclacinomycin A in Cancer Cell Lines: A Preliminary Assessment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding the experimental use of 10-Decarbomethoxyaclacinomycin A in cancer cell lines. While its parent compound, Aclacinomycin A, is a known anthracycline antibiotic with documented antitumor properties, research specifically detailing the cytotoxic effects, mechanism of action, and impact on signaling pathways of the this compound derivative is not presently available.
This document, therefore, serves as a preliminary guide, outlining the general methodologies and theoretical frameworks that would be applied to the study of a novel anthracycline compound like this compound. The protocols and pathways described are based on established cancer research techniques and the known activities of related compounds, such as Aclacinomycin A. It is critical to note that the specific experimental outcomes and signaling interactions of this compound would need to be determined through dedicated laboratory research.
Introduction to Aclacinomycins and their Anticancer Potential
Aclacinomycin A is an anthracycline antibiotic isolated from Streptomyces galilaeus.[1][2] Like other anthracyclines, it exhibits antitumor activity, which is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase I and II, leading to the disruption of DNA replication and RNA synthesis.[3][4] These actions can induce apoptosis, or programmed cell death, in cancer cells.[3] Aclacinomycin A has shown activity against various leukemia and solid tumor models.[1][5] this compound is a derivative of Aclacinomycin A and is also known to possess antibacterial properties.[2] However, its specific anticancer activities have not been extensively documented in the available literature.
Hypothetical Experimental Workflow for Compound Evaluation
The following diagram outlines a standard workflow for assessing the in vitro anticancer potential of a novel compound such as this compound.
Figure 1: A generalized experimental workflow for in vitro evaluation of a novel anticancer compound.
Standard Experimental Protocols
The following are detailed, generalized protocols that would be adapted for the study of this compound.
Cell Viability (MTT) Assay
Purpose: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using dose-response curve fitting software.
Apoptosis (Annexin V-FITC/Propidium Iodide) Assay
Purpose: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound at various concentrations (e.g., IC50 and 2x IC50).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cell lysates from cancer cells treated with this compound.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Theoretical Signaling Pathways
Based on the mechanism of action of other anthracyclines, this compound could potentially modulate several key signaling pathways in cancer cells. The following diagram illustrates a hypothetical model of apoptosis induction.
Figure 2: A hypothetical signaling pathway for apoptosis induced by an anthracycline compound.
Data Presentation
As no quantitative data for this compound is available, the following tables are presented as templates for how such data would be structured.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast | 48 | Data to be determined |
| A549 | Lung | 48 | Data to be determined |
| HeLa | Cervical | 48 | Data to be determined |
| Jurkat | Leukemia | 24 | Data to be determined |
Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | 0 | Data to be determined | Data to be determined |
| Compound | IC50 | Data to be determined | Data to be determined |
| Compound | 2x IC50 | Data to be determined | Data to be determined |
Conclusion
While the specific experimental use of this compound in cancer cell lines is not documented in the available literature, this guide provides a comprehensive framework for its potential investigation. The protocols and theoretical pathways outlined here are based on established cancer research methodologies and the known behavior of related anthracycline compounds. Rigorous experimental work is required to elucidate the specific anticancer properties and mechanisms of action of this compound. The templates for data presentation provided can be utilized to structure the findings from such future research.
References
- 1. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Intercalation with 10-Decarbomethoxyaclacinomycin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature detailing the specific DNA intercalation properties and biophysical data for 10-Decarbomethoxyaclacinomycin A is limited. The following application notes and protocols are based on the well-characterized parent compound, Aclacinomycin A, and established methodologies for studying DNA intercalating agents. These protocols should serve as a starting point for the investigation of this compound and should be optimized as required.
Application Notes
Introduction to this compound
This compound is an anthracycline antibiotic.[1] Anthracyclines are a class of chemotherapeutic agents known for their ability to intercalate into DNA, thereby interfering with DNA replication and transcription, ultimately leading to cell death.[2][3][4] The parent compound, Aclacinomycin A, has demonstrated potent antitumor activity and functions as a dual inhibitor of topoisomerase I and II.[5][6]
Mechanism of Action of the Parent Compound, Aclacinomycin A
Aclacinomycin A exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: The planar aromatic rings of the anthracycline structure insert between the base pairs of the DNA double helix.[7][8] This interaction causes a structural distortion of the DNA, including unwinding and lengthening of the helix, which can inhibit the processes of DNA replication and transcription.[3][9]
-
Topoisomerase Inhibition: Aclacinomycin A is a known inhibitor of both topoisomerase I and II.[5][10] By stabilizing the enzyme-DNA covalent complex, it prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks.[10][11]
-
Chromatin Damage: Some anthracyclines can cause damage to chromatin by inducing the eviction of histones.[9]
The general mechanism of action for DNA intercalating anthracyclines is depicted in the following diagram:
Quantitative Data for Aclacinomycin A DNA Binding
The following table summarizes the DNA binding characteristics of the parent compound, Aclacinomycin A. This data can be used as a reference for designing experiments and interpreting results for this compound.
| Parameter | Value | DNA Type | Method |
| Association Constant (Ka) | 1.2 x 10^6 M^-1 | Native Calf Thymus | Equilibrium Dialysis |
| Binding Site Size | ~6 nucleotides | Native Calf Thymus | Equilibrium Dialysis |
| Association Constant (Ka) | 3.5 x 10^4 M^-1 | Heat-denatured DNA | Equilibrium Dialysis |
| Binding Site Size | ~6 nucleotides | Heat-denatured DNA | Equilibrium Dialysis |
Experimental Protocols
UV-Visible Spectrophotometry for DNA Binding Analysis
This protocol describes how to determine the binding constant of this compound to DNA by monitoring changes in its UV-Visible absorption spectrum upon titration with DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) of the compound's absorption maxima.
Materials:
-
This compound
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
NaCl (e.g., 50 mM)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically using its molar extinction coefficient.
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined by measuring the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA. The purity of the DNA should be assessed by the A260/A280 ratio, which should be between 1.8 and 1.9.
-
-
Titration:
-
Place a fixed concentration of this compound in the sample cuvette.
-
Record the initial absorption spectrum of the compound alone.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding the DNA solution.
-
Plot the absorbance at the wavelength of maximum change as a function of the DNA concentration.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy for DNA Binding Analysis
This protocol utilizes the intrinsic fluorescence of this compound (if any) or a competitive binding assay with a fluorescent probe like ethidium (B1194527) bromide (EtBr) to study its interaction with DNA. The binding of the compound to DNA can lead to quenching or enhancement of its fluorescence.
Materials:
-
This compound
-
ct-DNA
-
Tris-HCl buffer
-
Fluorescence Spectrophotometer
-
Quartz cuvettes
Procedure (Intrinsic Fluorescence):
-
Prepare Solutions: Prepare stock solutions of the compound and DNA as described in the UV-Vis protocol.
-
Titration:
-
Place a fixed concentration of the compound in the cuvette.
-
Record the initial fluorescence emission spectrum at a suitable excitation wavelength.
-
Add increasing concentrations of ct-DNA to the solution.
-
After each addition, mix and equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity as a function of DNA concentration.
-
Calculate the binding constant using the Stern-Volmer equation or other appropriate models.
-
References
- 1. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 4. DNA Intercalators Inhibit Eukaryotic Ribosomal RNA Synthesis by Impairing the Initiation of Transcription - ProQuest [proquest.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Troubleshooting & Optimization
"troubleshooting 10-Decarbomethoxyaclacinomycin A purification by chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 10-Decarbomethoxyaclacinomycin A.
Troubleshooting Guides (Question & Answer Format)
Issue 1: Poor resolution or co-elution of this compound with impurities.
-
Question: My chromatogram shows poor separation between the main peak of this compound and other impurities. What are the likely causes and how can I improve the resolution?
-
Answer: Poor resolution is a common issue in the purification of anthracycline antibiotics due to the presence of structurally similar analogs. The primary causes can be an unoptimized mobile phase, inappropriate stationary phase, or column overloading.
-
Mobile Phase Optimization: The polarity of the mobile phase is critical. For silica (B1680970) gel chromatography, a common mobile phase is a mixture of dichloromethane (B109758) and methanol (B129727). If you are observing co-elution, try adjusting the solvent ratio. A gradual increase in the polarity by slowly increasing the methanol concentration can improve separation. For reverse-phase HPLC, optimizing the pH of the aqueous component of the mobile phase can significantly impact the retention and resolution of closely related anthracyclines.
-
Stationary Phase Selection: For normal-phase chromatography, silica gel is a standard choice. Ensure the silica gel is properly activated and packed to avoid channeling. If resolution is still poor, consider using a different adsorbent like alumina (B75360) or a bonded-phase silica gel. For reverse-phase HPLC, a C18 column is a good starting point, but other stationary phases like phenyl or cyano columns might offer different selectivity for your specific impurities.
-
Column Overloading: Injecting too much sample onto the column can lead to broad, overlapping peaks. Try reducing the sample concentration or the injection volume to see if the resolution improves.
-
Issue 2: Peak tailing of the this compound peak.
-
Question: The peak for this compound is showing significant tailing. What could be causing this and how can I achieve a more symmetrical peak shape?
-
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column degradation, or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Aclacinomycins are basic compounds and can interact with acidic silanol groups on the surface of silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonia (B1221849) to the mobile phase to neutralize the active sites on the silica.
-
Column Health: A deteriorating column with a void at the inlet or a contaminated frit can cause peak tailing. If the problem persists with a fresh mobile phase, consider washing the column or replacing it.
-
Mobile Phase pH: In reverse-phase HPLC, the pH of the mobile phase can affect the ionization state of the analyte. For basic compounds like aclacinomycins, working at a slightly acidic pH (e.g., using a buffer like ammonium (B1175870) formate) can help to protonate the molecule and reduce interactions with residual silanols, leading to better peak shape.
-
Issue 3: Low yield of purified this compound.
-
Question: After the chromatographic purification, the final yield of this compound is very low. What are the potential reasons for this loss of product?
-
Answer: Low recovery can be attributed to several factors, from irreversible adsorption on the column to degradation of the compound during the purification process.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. If you suspect this, you can try a stronger elution solvent at the end of your run to strip any remaining compound from the column. However, be aware that this may also elute strongly bound impurities.
-
Compound Degradation: Anthracyclines can be sensitive to pH and light. Ensure your solvents are degassed and, if necessary, work under low-light conditions. If your mobile phase is acidic or basic, consider if your compound is stable under these conditions over the duration of the purification.
-
Improper Fraction Collection: Ensure that your fraction collection parameters are set correctly to capture the entire peak of your target compound. A slight shift in retention time that is not accounted for can lead to significant product loss.
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities found during the purification of this compound? The most common impurities are other aclacinomycin analogs produced by the Streptomyces galilaeus strain, such as aclacinomycin A, aclacinomycin B, and their glycosylated variants. Additionally, precursors in the biosynthetic pathway, like aklavinone (B1666741), can also be present as impurities.[1][2]
-
What type of chromatography is most suitable for the purification of this compound? Both normal-phase (silica gel) and reverse-phase high-performance liquid chromatography (RP-HPLC) can be used. Silica gel chromatography is often employed for initial purification from the crude extract, while RP-HPLC is excellent for achieving high purity in the final steps.
-
What is a typical mobile phase for silica gel chromatography of aclacinomycins? A common mobile phase for the separation of aclacinomycins on silica gel is a mixture of dichloromethane and methanol. The ratio is typically optimized to achieve the best separation, often starting with a low percentage of methanol and gradually increasing it.
-
How can I monitor the purification process? Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For HPLC, a UV-Vis detector is commonly used, as anthracyclines have a characteristic chromophore that absorbs in the visible range.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of aclacinomycin A, which can be used as a starting point for the optimization of this compound purification. Specific values for this compound may vary.
| Parameter | Silica Gel Chromatography | Reverse-Phase HPLC |
| Stationary Phase | Silica Gel (60 Å) | C18 (5 µm) |
| Mobile Phase | Dichloromethane:Methanol gradient | Acetonitrile:Water with 0.1% Formic Acid |
| Typical Loading Capacity | 1-5% of silica gel weight | Dependent on column dimensions |
| Expected Purity | >85% | >98% |
| Expected Yield | 60-80% | >90% (from semi-pure input) |
| Typical Retention Time | Highly dependent on gradient | Dependent on gradient and flow rate |
Experimental Protocols
1. Extraction of Crude this compound from Streptomyces galilaeus Culture
-
After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the mycelial cake with a polar organic solvent such as methanol or acetone.
-
Combine the solvent extract with the supernatant.
-
Perform a liquid-liquid extraction of the combined solution with a water-immiscible organic solvent like chloroform (B151607) or ethyl acetate.
-
Separate the organic phase, which now contains the crude aclacinomycins.
-
Evaporate the organic solvent under reduced pressure to obtain the crude extract.
2. Purification by Silica Gel Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol, in a stepwise or linear gradient.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine the fractions containing the purified this compound and evaporate the solvent.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for common chromatography issues in this compound purification.
References
- 1. Isolation and characterization of aclacinomycin A-non-producing Streptomyces galilaeus (ATCC 31615) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of anthracycline antibiotics by Streptomyces galilaeus. I. Glycosidation of various anthracyclinones by an aclacinomycin-negative mutant and biosynthesis of aclacinomycins from aklavinone - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability of 10-Decarbomethoxyaclacinomycin A in different solvents"
This technical support center provides guidance on the stability of 10-Decarbomethoxyaclacinomycin A in various solvents. The information provided is primarily based on studies of the closely related parent compound, Aclacinomycin A, and should be used as a reference. It is strongly recommended that researchers perform their own stability assessments for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
While specific data for this compound is limited, studies on Aclacinomycin A hydrochloride indicate that its stability in aqueous solutions is highly dependent on pH. The highest stability is observed at a pH of approximately 4.5[1]. Deviations from this pH can lead to increased degradation. For general short-term use, it is advisable to prepare solutions in a buffer system that maintains a pH around this optimal value.
Q2: How do temperature and light affect the stability of this compound?
Temperature and light are critical factors influencing the stability of anthracyclines. For Aclacinomycin A hydrochloride at its optimal pH of 4.5, thermal degradation follows first-order kinetics[1]. It is recommended to store stock solutions at low temperatures and protected from light. Exposure to sunlight can cause degradation, which occurs as a zero-order reaction and is more pronounced in diluted solutions[1].
Q3: In which common laboratory solvents or infusion fluids can I dissolve and store this compound?
Based on data for Aclacinomycin A, it exhibits good stability in several common infusion fluids. Aclacinomycin A has been shown to be stable for over 48 hours at ambient temperature in 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (NS), and Lactated Ringer's Injection (LR)[2]. When stored at 4°C and protected from light, other anthracyclines have shown stability for up to 7 days in 5% glucose or 0.9% NaCl[3]. However, it is important to note that some anthracyclines, like doxorubicin, can degrade in certain saline solutions[4][5].
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is expected to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. The stability of the parent compound, Aclacinomycin A, is significantly affected by pH, with degradation occurring below pH 4.0 and above pH 5.0[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in a suitable solvent and protect from light. Thaw solutions immediately before use and keep them on ice. |
| Precipitation observed in the solution. | Poor solubility or use of an inappropriate solvent. | Verify the solubility of the compound in your chosen solvent. Gentle warming or sonication may aid dissolution. If precipitation occurs upon storage, the solution should be discarded. |
| Inconsistent experimental results. | Inconsistent solution preparation or degradation of the compound over time. | Standardize your solution preparation protocol. Use a buffer to maintain an optimal pH if working with aqueous solutions. Perform a stability test under your experimental conditions to determine the usable lifetime of the solution. |
Data Summary
The following tables summarize the stability data for the parent compound, Aclacinomycin A, which can be used as an initial guide for this compound.
Table 1: Estimated Shelf-Life of Aclacinomycin A Hydrochloride Solution (pH 4.5) at Different Temperatures
| Temperature | Time to 90% Residual Concentration |
| 20°C | 1.5 months[1] |
| 10°C | 6 months[1] |
| 5°C | 12 months[1] |
Table 2: Stability of Aclacinomycin A in Common Infusion Fluids at Ambient Temperature
| Infusion Fluid | Stability (Time to 90% of original concentration) |
| 5% Dextrose Injection (D5W) | > 48 hours[2] |
| 0.9% Sodium Chloride Injection (NS) | > 48 hours[2] |
| Lactated Ringer's Injection (LR) | > 48 hours[2] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Selected Solvent
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvent (e.g., buffered solution, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents
-
Vials for sample storage
-
Incubators or water baths set to desired temperatures
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Sample Aliquoting: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Initial Analysis (Time Zero): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial peak area, which corresponds to 100% integrity of the compound.
-
Incubation: Store the vials under the desired experimental conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point by comparing the peak area to the initial (time zero) peak area. Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Caption: A generalized workflow for conducting a stability assessment of a compound.
Caption: A troubleshooting guide for addressing inconsistent experimental results.
References
- 1. [Studies on the stability of aclacinomycin hydrochloride. I. Stability of solution of aclacinomycin hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Anthracycline Antitumour Agents in Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 5. Stability of anthracycline antitumour agents in infusion fluids. | Semantic Scholar [semanticscholar.org]
"overcoming low solubility of 10-Decarbomethoxyaclacinomycin A in aqueous solutions"
Welcome to the technical support center for 10-Decarbomethoxyaclacinomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an anthracycline antibiotic.[1] Like many compounds in this class, it is a relatively large and complex molecule, which can contribute to poor water solubility.[2] The molecular weight of this compound is 753.8 g/mol .[3] Low aqueous solubility can be a significant hurdle in experimental settings, affecting bioavailability in preclinical studies and complicating in vitro assays.[4][5][6]
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
For in vitro studies, the recommended starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for related anthracyclines like Aclacinomycin A and is a good first solvent to try.[7][8] Once a stock solution is prepared, it can be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous medium.
-
Increase the volume of the aqueous phase: Slowly add the DMSO stock solution to a larger volume of the vigorously stirred aqueous buffer. This can help to disperse the compound more effectively.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the aqueous medium can help to maintain the compound in solution.[9]
-
pH adjustment: The solubility of ionizable compounds can be influenced by pH.[10][11] Experimenting with the pH of your buffer, if your experimental system allows, may improve solubility.
Q4: What are some strategies to improve the aqueous solubility of this compound for in vivo studies?
For in vivo applications where direct injection of an organic solvent stock is not feasible, several formulation strategies can be employed. These generally aim to create a stable dispersion or a solubilized complex. Common approaches include:
-
Co-solvents: Using a mixture of water-miscible solvents can increase solubility.[10][11]
-
Lipid-based formulations: Incorporating the compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[4][12]
-
Nanoparticle formulations: Reducing the particle size to the nanometer range increases the surface area, which can improve the dissolution rate.[6][10][13]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in the initial organic solvent. | The chosen solvent may not be appropriate for the compound's polarity. | Try a different water-miscible organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Gentle warming or sonication may also aid dissolution. |
| Precipitation occurs over time in the final aqueous solution. | The solution is supersaturated and thermodynamically unstable. | Prepare fresh dilutions for each experiment. If long-term stability is required, consider formulation approaches like creating a solid dispersion or using cyclodextrin (B1172386) complexation.[4] |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | Ensure the compound is fully dissolved in the stock solution before dilution. Visually inspect for any precipitate before use. Consider using a formulation with improved stability. |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract or at the injection site. | Employ formulation strategies to enhance solubility and dissolution rate, such as micronization, nanosuspensions, or lipid-based delivery systems.[9][10][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out a desired amount of this compound (Molecular Weight: 753.83 g/mol [1]). For example, weigh 7.54 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For 7.54 mg to make a 10 mM solution, add 1 mL of DMSO.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Aqueous Formulation using a Co-solvent System (for in vivo use)
This is a general protocol that will require optimization for your specific application.
-
Prepare a Concentrated Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Prepare the Vehicle: Prepare the co-solvent vehicle. A common example is a mixture of PEG300, Tween-80, and saline. For instance, a vehicle could be composed of 40% PEG300, 5% Tween-80, and 55% saline.
-
Formulate the Dosing Solution: a. Start with the required volume of the DMSO stock solution. b. Slowly add the PEG300 while vortexing. c. Add the Tween-80 and continue to mix. d. Finally, add the saline dropwise while continuously mixing to reach the final desired volume and concentration.
-
Observation: The final formulation should be a clear solution. If precipitation occurs, the formulation will need to be adjusted, for example, by changing the ratio of the components or lowering the final drug concentration.
Visual Guides
Caption: A general workflow for preparing and using this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C40H51NO13 | CID 153766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. longdom.org [longdom.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
"troubleshooting guide for aclacinomycin biosynthesis pathway"
Technical Support Center: Aclacinomycin Biosynthesis
This guide provides troubleshooting advice and frequently asked questions for researchers working on the aclacinomycin (ACM) biosynthesis pathway. The information is designed to help address common experimental challenges and optimize production.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for aclacinomycin A?
A1: The biosynthesis of aclacinomycin A (ACM-A) is a multi-step process primarily occurring in Streptomyces species. It begins with the synthesis of the aglycone core, aklavinone (B1666741), by a type II polyketide synthase (PKS) system.[1][2] This process starts with a propionyl-CoA starter unit and involves iterative Claisen condensation reactions.[3] Following the creation of the polyketide backbone, a series of post-PKS tailoring enzymes, including ketoreductases, cyclases, and aromatases, modify and fold the intermediate into the tetracyclic aklavinone structure.[1] The pathway concludes with a sequence of glycosylation steps, where dedicated glycosyltransferases (GTs) attach a trisaccharide chain, composed of L-deoxysugars, to the aklavinone core to form the final aclacinomycin A molecule.[1][4]
Q2: How is the aclacinomycin biosynthetic gene cluster (BGC) regulated?
A2: The regulation of the aclacinomycin BGC is complex and hierarchical.[1] It involves pathway-specific regulatory genes located within the cluster that act as master switches.[5] Key activators include proteins from the Streptomyces Antibiotic Regulatory Protein (SARP) family, such as AknI and AknO, which are essential for activating the transcription of biosynthetic genes.[1] The inactivation of AknO, for example, has been shown to block the formation of ACM-A.[1] In addition to these specific activators, global regulators that respond to environmental and physiological signals also influence the expression of the gene cluster.[1][6] Other regulatory families, like LuxR and TetR, have also been identified near the ACM-A BGC, suggesting their potential role in this intricate regulatory network.[1]
Q3: What are the key enzyme classes involved in aclacinomycin biosynthesis?
A3: Several key enzyme classes are crucial for aclacinomycin biosynthesis:
-
Type II Polyketide Synthase (PKS): This complex, including a minimal PKS (ketosynthase KSα, chain length factor KSβ, and an acyl carrier protein ACP), is responsible for assembling the polyketide backbone of the aklavinone aglycone.[1]
-
Post-PKS Tailoring Enzymes: This group includes ketoreductases (KR), cyclases (CYC), and aromatases (ARO) that modify the polyketide chain to form the characteristic tetracyclic ring structure of aklavinone.[1]
-
Glycosyltransferases (GTs): These enzymes are responsible for attaching the sugar moieties to the aklavinone core. For example, the enzyme AknK catalyzes the addition of the second sugar, L-2-deoxyfucose, to the growing saccharide chain.[4]
-
Oxidoreductases: These enzymes perform critical modification steps. For instance, an oxidoreductase is involved in the final conversion of aclacinomycin B to aclacinomycin A.[2] Another specific oxidoreductase can convert ACM-A to ACM-Y by oxidizing the terminal sugar.[7]
Troubleshooting Guide
This section addresses specific problems that may be encountered during aclacinomycin fermentation and production experiments.
Q1: My Streptomyces culture shows poor or no production of aclacinomycin. What are the potential causes and solutions?
A1: Low or no production can stem from several factors, ranging from genetic regulation to fermentation conditions.
-
Cause 1: Silent or Inactive Biosynthetic Gene Cluster (BGC): The BGC for secondary metabolites can be transcriptionally silent under standard laboratory conditions.[8] The expression of pathway-specific activators, like the SARP-family regulators AknO and AknI, is critical for initiating biosynthesis.[1]
-
Solution: Verify the expression of key regulatory genes using RT-qPCR. If expression is low, consider strategies like overexpressing the activator genes or replacing their native promoters with strong, constitutive promoters to force activation of the cluster.[8]
-
-
Cause 2: Suboptimal Fermentation Conditions: The production of secondary metabolites is highly sensitive to environmental and nutritional factors.[3][9] Parameters such as pH, temperature, aeration (dissolved oxygen), and media composition are critical.[9][10]
-
Solution: Systematically optimize fermentation parameters. This can be done using a one-factor-at-a-time (OFAT) approach or statistical methods like Response Surface Methodology (RSM) to identify the optimal conditions for pH, temperature, agitation speed, and media components (carbon/nitrogen sources).[9][11][12] Adjusting the pH during the late stage of fermentation can also promote the conversion of byproduct ACM-B to the desired ACM-A.[1]
-
-
Cause 3: Precursor Limitation: The biosynthesis of aclacinomycin requires specific precursors, including a propionyl-CoA starter unit and various malonyl-CoA extender units for the polyketide chain, as well as TDP-sugars for the glycosylation steps.[3] Insufficient supply of these precursors will limit the final yield.
-
Solution: Enhance the metabolic flux towards required precursors. This can be achieved by supplementing the fermentation medium with precursors like glucose-1-phosphate or malonyl-CoA, or by metabolic engineering of the primary metabolic pathways of the host strain to increase their intracellular availability.[1]
-
Q2: My fermentation is producing a high ratio of aclacinomycin analogues (e.g., Aclacinomycin B) or accumulating intermediates instead of the final product, Aclacinomycin A. How can I fix this?
A2: The accumulation of intermediates or undesired analogues often points to a bottleneck in the downstream tailoring or conversion steps of the pathway.
-
Cause 1: Inefficient Enzymatic Conversion: The final step in the pathway is the conversion of Aclacinomycin B (ACM-B) to Aclacinomycin A (ACM-A), a reaction catalyzed by an oxidoreductase.[2] Low activity of this or other tailoring enzymes (e.g., glycosyltransferases) can lead to the accumulation of precursors.
-
Solution: Analyze the expression and activity of the specific tailoring enzymes. Overexpression of the gene encoding the rate-limiting enzyme can improve conversion efficiency. Additionally, optimizing fermentation conditions, such as adjusting the pH late in the process, can favor the desired enzymatic reaction.[1]
-
-
Cause 2: Incorrect Glycosylation: The attachment of the correct trisaccharide chain is critical. A defect in one of the glycosyltransferases (GTs) or a lack of the specific TDP-sugar donor can lead to the production of compounds with incomplete or altered sugar moieties.
-
Solution: Characterize the function of the individual GTs in the BGC through gene knockout and complementation studies. Ensure that the pathways for the biosynthesis of the required TDP-deoxysugars are active and providing sufficient substrates for the GTs. Heterologous expression and purification of key enzymes like AknK can help verify their substrate specificity and catalytic function.[4]
-
Q3: I am experiencing persistent contamination in my Streptomyces fermentation cultures. What are the best practices to avoid this?
A3: Streptomyces fermentations are often long (e.g., up to 168 hours), which increases the risk of contamination.[13] Contamination can appear as a milky or cloudy culture medium.[13]
-
Cause 1: Inadequate Sterilization: The most common cause is incomplete sterilization of the medium, bioreactor, or handling equipment. Carbon sources like oils can be particularly difficult to sterilize.
-
Solution: Ensure your autoclave is functioning correctly and validated (e.g., using spore strips).[13] For oil-based substrates, add a small amount of water (e.g., 1 ml per 100 ml of oil) before autoclaving to ensure effective sterilization with steam.[13] Always perform a sterility check on your medium before inoculation.
-
-
Cause 2: Contaminated Inoculum: The master and working cell banks (MCB/WCB) can be a source of contamination.
-
Solution: Thoroughly check your cell banks for sterility. When preparing a new working cell bank, ensure aseptic techniques are rigorously followed. Do not reuse a working cell bank vial for subsequent inoculations after it has been opened.[13]
-
Quantitative Data Summary
Optimizing aclacinomycin production often involves strain improvement and metabolic engineering. The following table summarizes reported yields from different strategies as a benchmark for comparison.
| Strain/Strategy | Product | Titer/Yield | Key Improvement Method | Reference |
| S. lavendofoliae DKRS | Aclacinomycin A | 125 mg/L | Strain mutation | [1] |
| Engineered Recombinant Streptomyces | Aklavinone | 15–20 mg/L | Optimization of promoters, enzymes, and chassis cells | [1] |
| Engineered S. roseosporus | Daptomycin | 113 mg/L | Multilevel metabolic engineering (precursor/regulatory engineering, byproduct removal) | [14][15] |
| Engineered S. roseosporus (15-L Bioreactor) | Daptomycin | 786 mg/L | Fermentation process optimization (enhanced O2 supply) | [14][16] |
Key Experimental Protocols
Protocol 1: Gene Expression Analysis via RT-qPCR
This protocol is used to quantify the transcript levels of key biosynthetic and regulatory genes, helping to diagnose transcriptional silencing.
-
RNA Extraction: Harvest Streptomyces mycelium from the fermentation broth at various time points. Immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or Trizol-based method, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with random primers or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific to your target genes (e.g., aknO, aknI, PKS genes) and a housekeeping gene (e.g., hrdB) for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method. Compare expression in your production strain against a negative control or different fermentation conditions.
Protocol 2: HPLC Analysis of Aclacinomycins
This method is used to quantify the production of aclacinomycin A and identify related intermediates or byproducts in the fermentation broth.
-
Sample Preparation: Centrifuge the fermentation culture to separate the supernatant and mycelium. Extract the aclacinomycins from both fractions using an organic solvent like ethyl acetate (B1210297) or chloroform-methanol. Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid).
-
Detection: UV-Vis detector at a wavelength appropriate for anthracyclines (e.g., 254 nm or 435 nm).
-
-
Quantification: Run an authentic standard of aclacinomycin A to determine its retention time and create a standard curve for quantification. Compare the chromatograms of your samples to the standard to identify and quantify ACM-A and other related peaks.
Visualizations
Caption: Overview of the Aclacinomycin A biosynthesis pathway.
Caption: A logical workflow for troubleshooting low ACM production.
Caption: Hierarchical regulation of the aclacinomycin gene cluster.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AknK is an L-2-deoxyfucosyltransferase in the biosynthesis of the anthracycline aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic conversion of aclacinomycin A to Y by a specific oxidoreductase in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. craftbrewersconference.com [craftbrewersconference.com]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - Table_4_Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering.DOCX - Frontiers - Figshare [frontiersin.figshare.com]
Technical Support Center: Optimizing Fermentation for 10-Decarbomethoxyaclacinomycin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 10-decarbomethoxyaclacinomycin A through fermentation. The information provided is primarily based on the fermentation of Streptomyces galilaeus for the production of the closely related aclacinomycin class of compounds, as specific quantitative data for this compound is limited. These guidelines should be considered a starting point for optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal growth temperature for Streptomyces galilaeus, a known producer of aclacinomycins, is between 27°C and 32°C.[1] Fermentation for antibiotic production is typically carried out within a similar range, with a suggested incubation temperature of 26°C to 28°C.
Q2: What is the ideal pH range for the fermentation process?
A2: The fermentation should be maintained within a pH range of 4.0 to 8.0.[1] For optimal production of similar secondary metabolites by Streptomyces species, an initial pH of 6.5 has been shown to be effective.
Q3: What are the recommended carbon and nitrogen sources for the fermentation medium?
A3: While specific optimal sources for this compound are not extensively documented, media for aclacinomycin production by Streptomyces galilaeus often include a combination of complex carbon and nitrogen sources. Commonly used components include glucose, soluble starch, soybean meal, and yeast extract. The exact concentrations should be optimized for your specific strain and process.
Q4: How critical is dissolved oxygen (DO) for the production of this compound?
A4: Dissolved oxygen is a critical parameter in most aerobic fermentations, including those for antibiotic production by Streptomyces. Maintaining an adequate supply of dissolved oxygen, especially during the exponential growth phase, is crucial for the synthesis of biosynthetic enzymes.[2][3] For some Streptomyces fermentations, controlling DO at saturation levels during the growth phase has led to a significant increase in final product yield.[2][3]
Q5: My fermentation is producing a brown diffusible pigment. Is this normal?
A5: Yes, the production of a brown diffusible pigment is a known characteristic of Streptomyces galilaeus ATCC 31133, a strain used in the production of aclacinomycins.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Suboptimal fermentation parameters (pH, temperature, DO). | Verify and optimize pH, temperature, and dissolved oxygen levels based on the recommended ranges. |
| Inappropriate media composition. | Screen different carbon and nitrogen sources and their concentrations. | |
| Poor inoculum quality or quantity. | Ensure a healthy and appropriately sized inoculum is used. | |
| Strain degradation or mutation. | Re-streak the culture from a frozen stock to ensure genetic stability. | |
| Foaming in the Fermenter | High agitation or aeration rates. | Reduce agitation and/or aeration rates. |
| High concentration of certain media components (e.g., proteins). | Add an appropriate antifoaming agent. | |
| Slow or Stalled Fermentation | Nutrient limitation. | Analyze media components and consider a fed-batch strategy to replenish key nutrients. |
| Accumulation of inhibitory byproducts. | Characterize potential inhibitory compounds and consider strategies for their removal or reduction. | |
| Suboptimal temperature or pH. | Monitor and control temperature and pH within the optimal ranges. | |
| Inconsistent Batch-to-Batch Production | Variability in raw materials. | Standardize the source and quality of all media components. |
| Inconsistent inoculum preparation. | Implement a standardized protocol for inoculum development. | |
| Fluctuations in fermentation parameters. | Ensure tight control of pH, temperature, and dissolved oxygen throughout the fermentation. |
Data Presentation
Table 1: General Fermentation Parameters for Aclacinomycin Production by Streptomyces galilaeus
| Parameter | Recommended Range | Source(s) |
| Temperature | 27°C - 32°C | [1] |
| pH | 4.0 - 8.0 | [1] |
| Incubation Time | 5 - 7 days |
Note: These are general ranges for the broader class of aclacinomycins and should be optimized specifically for this compound production.
Experimental Protocols
Seed Culture Preparation
-
Aseptically transfer a loopful of a well-sporulated culture of Streptomyces galilaeus from an agar (B569324) slant to a flask containing a suitable seed medium (e.g., ATCC Medium 1877).
-
Incubate the flask at 26°C on a rotary shaker at 200-250 rpm for 2-3 days, or until sufficient growth is achieved.
Production Fermentation
-
Prepare the production medium with the desired carbon and nitrogen sources and sterilize.
-
Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation at the desired temperature (e.g., 28°C) and pH (e.g., initial pH 6.5, with control).
-
Provide adequate aeration and agitation to maintain a desired dissolved oxygen level.
-
Monitor the fermentation for key parameters (pH, DO, substrate consumption, and product formation) over the course of 5-7 days.
Visualizations
Aclacinomycin Biosynthetic Pathway
The following diagram illustrates the generalized biosynthetic pathway leading to the formation of aclacinomycins. This compound is an intermediate in this pathway.
Caption: Generalized biosynthetic pathway of aclacinomycins.
Experimental Workflow for Fermentation Optimization
This diagram outlines a typical workflow for optimizing fermentation parameters.
Caption: Workflow for fermentation parameter optimization.
References
- 1. EP0050725B1 - Process for aclacinomycins and microorganism used therein - Google Patents [patents.google.com]
- 2. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Scaling Up 10-Decarbomethoxyaclacinomycin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 10-Decarbomethoxyaclacinomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is an anthracycline antibiotic. It is a secondary metabolite produced by the bacterium Streptomyces galilaeus. Several strains have been identified as producers, including Streptomyces galilaeus MA144-M1 (ATCC 31133) and the higher-yielding mutant strain OBB-731 (ATCC 31615)[1].
Q2: What are the major challenges encountered when scaling up production?
Scaling up the production of this compound from laboratory to industrial scale presents several challenges which can be broadly categorized as:
-
Upstream Processing (Fermentation):
-
Maintaining optimal and homogenous culture conditions (pH, temperature, dissolved oxygen) in large bioreactors.
-
Shear stress from increased agitation can damage mycelia and reduce productivity.
-
Nutrient limitations (carbon, nitrogen, phosphate) can trigger the stringent response, affecting antibiotic synthesis[2].
-
Low yields are a common issue, often due to complex regulatory networks controlling secondary metabolism[3].
-
-
Downstream Processing (Purification):
Q3: What kind of yields can be expected for Aclacinomycin production?
Yields can vary significantly depending on the strain, fermentation conditions, and scale of production. Early reports with Streptomyces galilaeus MA144-M1 showed yields of approximately 35 µg/mL for Aclacinomycin A and 15 µg/mL for Aclacinomycin B in a 20-liter fermentor[4]. A later patent reported a significantly higher total yield of aclacinomycins A and B of around 530 mg/L using the mutant strain Streptomyces galilaeus OBB-731, compared to about 55 mg/L with the parent strain[1]. More recent metabolic engineering efforts have reported recombinant Streptomyces strains producing 15–20 mg/L of the aglycone precursor, aklavinone[3].
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No Product Titer | Suboptimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen levels. | Monitor and control pH between 4.0 and 8.0, and temperature between 20°C and 35°C[1]. Optimize aeration and agitation to maintain sufficient dissolved oxygen without causing excessive shear stress. |
| Nutrient Limitation: Depletion of essential nutrients like carbon, nitrogen, or phosphate (B84403) sources. | Design a fed-batch strategy to maintain optimal nutrient levels. Consider using complex nitrogen sources like soybean meal and yeast extract, and multiple carbon sources such as glucose and soluble starch[1]. | |
| Strain Instability: Genetic mutations in the production strain leading to reduced yield. | Maintain a well-characterized master and working cell bank. Perform regular quality control checks on the inoculum. | |
| High Levels of Impurities/Byproducts | Metabolic Shunts: Precursors being diverted to other metabolic pathways. | Genetically engineer the strain to knockout competing pathways. Optimize fermentation conditions to favor the desired biosynthetic pathway. |
| Suboptimal Glycosylation: Accumulation of the aglycone (aklavinone) or partially glycosylated intermediates. | Ensure the expression of necessary glycosyltransferase genes is not a limiting factor. Supplement the medium with precursors for the sugar moieties if known. | |
| Foaming in the Bioreactor | High Agitation/Aeration Rates: Excessive mechanical agitation and gas sparging. | Reduce agitation and aeration rates while ensuring adequate mixing and oxygen supply. Add an appropriate antifoaming agent. |
| Medium Composition: Presence of certain proteins or other surface-active compounds in the medium. | Modify the medium composition, for example, by using a different nitrogen source. | |
| Difficulties in Downstream Purification | Low Product Concentration: The target molecule is present at very low levels in the fermentation broth. | Optimize the fermentation to increase the product titer. Use efficient extraction methods like solvent extraction with ethyl acetate (B1210297) or adsorption chromatography. |
| Presence of Similar Analogs: Co-production of other aclacinomycin derivatives with similar physicochemical properties. | Employ high-resolution chromatographic techniques such as HPLC for separation. Adjusting the pH at the later stages of fermentation may promote the conversion of Aclacinomycin B to Aclacinomycin A, simplifying purification[3]. |
Quantitative Data Summary
Table 1: Reported Fermentation Parameters and Yields for Aclacinomycin Production by Streptomyces galilaeus
| Parameter | Strain MA144-M1[4] | Strain OBB-731[1] |
| Temperature | 28°C | 20°C - 35°C |
| pH | 7.2 (initial) | 4.0 - 8.0 |
| Agitation | 325 rpm | Not specified |
| Aeration | 5 liters/minute (in 20L fermentor) | Aerobic conditions |
| Yield (Aclacinomycin A) | 35 µg/mL | Not specified individually |
| Yield (Aclacinomycin B) | 15 µg/mL | Not specified individually |
| Total Yield (A+B) | ~50 mg/L | ~530 mg/L |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is a general guideline based on published methods[1][4]. Optimization will be required for specific strains and bioreactor configurations.
a. Inoculum Preparation:
-
Aseptically transfer spores from a stock culture of Streptomyces galilaeus to a 500 mL Erlenmeyer flask containing 100 mL of seed medium.
-
Seed Medium Composition (per liter):
-
D-glucose: 20.0 g
-
Soluble starch: 20.0 g
-
Soybean meal: 5.0 g
-
Yeast extract: 2.5 g
-
K₂HPO₄: 1.0 g
-
MgSO₄·7H₂O: 1.0 g
-
NaCl: 3.0 g
-
CaCO₃: 3.0 g
-
-
Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 230 rpm.
b. Production Fermentation:
-
Transfer the seed culture (typically 5-10% v/v) to the production bioreactor containing the production medium.
-
Production Medium Composition (per liter):
-
Soybean meal: 25 g
-
Glucose: 30 g
-
Potato starch: 15 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 1 g
-
NaCl: 3 g
-
Trace elements (e.g., MnCl₂, ZnSO₄, CuSO₄, FeSO₄)
-
-
Maintain the fermentation at 28°C with controlled pH (around 7.0) and aeration to ensure sufficient dissolved oxygen.
-
Monitor the production of this compound by HPLC analysis of broth samples taken at regular intervals. The fermentation is typically carried out for 144 hours[1].
Purification Protocol for this compound
This protocol is a general guideline for the extraction and initial purification of aclacinomycins[1][4].
-
Mycelial Extraction:
-
At the end of the fermentation, separate the mycelial cake from the broth by centrifugation or filtration.
-
Suspend the mycelial cake in methanol (B129727) (e.g., 1:0.5 v/v) and stir for 3 hours.
-
Filter to obtain a methanol extract.
-
-
Solvent Extraction:
-
Combine the methanol extract with the fermentation filtrate.
-
Extract the combined liquid with an equal volume of ethyl acetate or chloroform.
-
Separate the organic layer containing the aclacinomycins.
-
Concentrate the organic extract under reduced pressure to obtain a crude product.
-
-
Chromatographic Purification:
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel.
-
A typical mobile phase for elution is a gradient of dichloromethane (B109758) and methanol[1].
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low product titer.
Caption: Simplified overview of the this compound biosynthetic pathway.
References
Validation & Comparative
"10-Decarbomethoxyaclacinomycin A vs. aclacinomycin A: a comparative study"
In the landscape of anthracycline antibiotics, aclacinomycin A has been a subject of significant research due to its potent antitumor activities. A lesser-known analog, 10-decarbomethoxyaclacinomycin A, presents an intriguing case for comparative analysis. This guide aims to provide a detailed comparison of these two molecules, drawing upon available scientific literature. However, it is crucial to note at the outset that publicly available data on this compound is sparse, limiting a direct, data-rich comparison.
Chemical Structures
Aclacinomycin A is a well-characterized anthracycline produced by Streptomyces galilaeus. Its structure features a tetracyclic aglycone, aklavinone (B1666741), attached to a trisaccharide chain.
This compound is an analog of aclacinomycin A, also produced by a mutant strain of Streptomyces galilaeus. As its name suggests, it differs from aclacinomycin A by the absence of a carbomethoxy group at the C-10 position of the aklavinone ring. This structural modification could potentially influence its biological activity.
Mechanism of Action
Aclacinomycin A exerts its anticancer effects through multiple mechanisms:
-
Topoisomerase Inhibition: It is a dual inhibitor of topoisomerase I and II, enzymes crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, it leads to DNA strand breaks and subsequent cell death.[1]
-
DNA Intercalation: The planar aromatic rings of the aglycone intercalate between DNA base pairs, interfering with DNA replication and transcription.
-
Generation of Reactive Oxygen Species (ROS): Aclacinomycin A can undergo redox cycling, leading to the production of ROS, which can damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.
-
Induction of Apoptosis: It triggers programmed cell death through various pathways, including caspase activation.
The precise mechanism of action for This compound has not been extensively studied or reported in the available literature. It is plausible that it shares a similar mechanism with aclacinomycin A due to its structural similarity, but this remains to be experimentally verified.
Comparative Cytotoxicity
Quantitative data comparing the cytotoxicity of this compound and aclacinomycin A is not available in the peer-reviewed literature. For reference, the cytotoxic profile of aclacinomycin A against various cancer cell lines is presented below.
Table 1: Cytotoxicity of Aclacinomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.031 | [1] |
| A549 | Lung Carcinoma | 0.27 | [2] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [2] |
Apoptosis Induction
Aclacinomycin A is a known inducer of apoptosis. Studies have shown that it can induce apoptosis in various cancer cell lines, although the specific pathways can be cell-type dependent. For instance, in some cell lines, apoptosis is the prevalent form of cell death induced by aclacinomycin A, mediated by caspase-3 activation.[3]
There is currently no available data on the apoptosis-inducing capabilities of this compound.
Experimental Protocols
Due to the lack of specific comparative studies, detailed experimental protocols for a head-to-head comparison are not available. However, standard methodologies used to evaluate the compounds individually are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., aclacinomycin A) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for various time points.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizing the Mechanism of Aclacinomycin A
The following diagrams illustrate the known signaling pathways and experimental workflows related to aclacinomycin A.
Caption: Mechanism of action of Aclacinomycin A.
Caption: General experimental workflow for compound evaluation.
Conclusion
Aclacinomycin A is a potent antitumor agent with a well-defined multi-modal mechanism of action. In contrast, this compound remains a poorly characterized analog. While its structural similarity to aclacinomycin A suggests potential anticancer properties, the absence of a carbomethoxy group at the C-10 position could significantly alter its biological activity, potency, and toxicity profile. Further research, including synthesis, in vitro cytotoxicity screening, and mechanistic studies, is imperative to elucidate the therapeutic potential of this compound and to enable a meaningful comparative analysis with its parent compound, aclacinomycin A. Until such data becomes available, any comparison remains speculative.
References
- 1. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C40H51NO13 | CID 153766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemists synthesize fungal compound with anti-cancer activity | MIT News | Massachusetts Institute of Technology [news.mit.edu]
A Comparative Analysis of the Antibacterial Efficacy of 10-Decarbomethoxyaclacinomycin A and Doxorubicin
A detailed guide for researchers, scientists, and drug development professionals on the antibacterial properties of two prominent anthracycline compounds.
This guide provides a comprehensive comparison of the antibacterial activities of 10-Decarbomethoxyaclacinomycin A and the widely-used anticancer drug, doxorubicin (B1662922). Both belong to the anthracycline class of antibiotics, known for their potent cytotoxic properties. While doxorubicin's primary application is in oncology, its antibacterial effects are a subject of ongoing research. This compound, a derivative of aclacinomycin A, is recognized for its antibacterial potential. This document summarizes available quantitative data, details experimental methodologies, and visualizes the mechanisms of action to facilitate a clear comparison for research and development purposes.
Quantitative Comparison of Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Doxorubicin | Staphylococcus aureus | 16 | [2] |
| Staphylococcus pseudintermedius | Inhibited | [3] | |
| Escherichia coli | No inhibition | [2][3] | |
| Aclacinomycin A | Not specified | Potent activity | [4] |
Note: The antibacterial activity of doxorubicin against Staphylococcus pseudintermedius was observed, but a specific MIC value was not provided in the cited source.
Mechanisms of Antibacterial Action
The antibacterial effects of both doxorubicin and the broader class of aclacinomycins stem from their ability to interfere with fundamental bacterial cellular processes.
Doxorubicin: The antibacterial mechanism of doxorubicin is multifaceted and involves:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the bacterial DNA, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an essential enzyme for relaxing DNA supercoils during replication. This leads to the accumulation of DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species that cause damage to DNA, proteins, and cell membranes.[2]
-
Inhibition of Cell Division: Doxorubicin has been shown to interact with the FtsZ protein, a key component of the bacterial cell division machinery, thereby inhibiting cytokinesis.[5]
This compound and Aclacinomycins: The mechanism of action for aclacinomycins, including this compound, is primarily centered on:
-
Inhibition of Nucleic Acid Synthesis: Aclacinomycin A is a potent inhibitor of nucleic acid synthesis, with a particularly strong inhibitory effect on RNA synthesis.[6]
-
Topoisomerase I and II Inhibition: Like doxorubicin, aclacinomycin A inhibits both topoisomerase I and II, crucial enzymes involved in DNA topology and replication.[4]
The distinct emphasis on RNA synthesis inhibition by aclacinomycins may represent a key difference in their antibacterial mode of action compared to doxorubicin.
References
- 1. idexx.dk [idexx.dk]
- 2. The Effect of Anti-Cancer Drugs on the Activity of Antibiotics against some Pathogenic Bacteria | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]
- 3. Antibacterial activity of chemotherapeutic drugs against Escherichia coli and Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Doxorubicin inhibits E. coli division by interacting at a novel site in FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies of aclacinomycin A (ACM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action: 10-Decarbomethoxyaclacinomycin A in Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the anthracycline antibiotic 10-Decarbomethoxyaclacinomycin A with the well-established chemotherapeutic agent Doxorubicin. This guide provides a detailed examination of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
This compound is an anthracycline antibiotic belonging to the same class as the widely used anticancer drug, Doxorubicin. While both compounds share a common structural scaffold and are known to exert their cytotoxic effects through interaction with DNA and associated enzymes, subtle structural differences can lead to significant variations in their biological activity, efficacy, and toxicity profiles. Due to the limited availability of direct experimental data for this compound, this guide will utilize its parent compound, Aclacinomycin A, as a primary comparator to Doxorubicin. This comparative analysis aims to provide a validated understanding of the mechanistic nuances that may distinguish this compound as a potentially valuable therapeutic agent.
Comparative Performance Data
To facilitate a clear and objective comparison, the following tables summarize key quantitative data on the cytotoxic and mechanistic properties of Aclacinomycin A and Doxorubicin.
Table 1: Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| K562 (Human Chronic Myelogenous Leukemia) | Aclacinomycin A | ~2.5 (less cytotoxic than Doxorubicin) | [1] |
| K562 (Human Chronic Myelogenous Leukemia) | Doxorubicin | More cytotoxic than Aclacinomycin A | [1] |
| HL-60 (Human Promyelocytic Leukemia) | Doxorubicin | 0.038 | [2] |
| HTETOP (Human T-cell Leukemia) | Doxorubicin | 0.52 | [3] |
| HCT116 (Human Colon Carcinoma) | Doxorubicin | 24.30 | [4] |
| PC3 (Human Prostate Carcinoma) | Doxorubicin | 2.64 | [4] |
| Hep-G2 (Human Hepatocellular Carcinoma) | Doxorubicin | 14.72 | [4] |
Table 2: Topoisomerase Inhibition
| Target | Drug | IC50 (µM) | Notes | Reference |
| Topoisomerase I | Aclacinomycin A | Highly effective inhibitor | Contrasts with Doxorubicin | [5] |
| Topoisomerase I | Doxorubicin | Weak inhibitor | Primarily targets Topoisomerase II | [5] |
| Topoisomerase II | Aclacinomycin A | Inhibits catalytic activity | Does not induce DNA double-strand breaks | [1][6] |
| Topoisomerase II | Doxorubicin | 2.67 | Induces DNA double-strand breaks | [7] |
Table 3: Induction of Apoptosis
| Cell Line | Drug | Observation | Notes | Reference |
| NIH 3T3 (Mouse Embryonic Fibroblast) | Aclacinomycin A | Prevalent form of cell death | - | [8][9] |
| NIH 3T3 (Mouse Embryonic Fibroblast) | Doxorubicin | Induced mainly necrosis | - | [8][9] |
| B14 (Hamster Fibroblast) | Aclacinomycin A | Faster acting, induced DNA fragmentation 12h earlier than Doxorubicin | - | [8][9] |
| B14 (Hamster Fibroblast) | Doxorubicin | Induced mainly necrosis | - | [8][9] |
Table 4: Effects on Cell Cycle
| Cell Line | Drug | Effect | Notes | Reference |
| Exponential and Plateau Phase Cells | Aclacinomycin A | Non-cell cycle-selective killing | No G2 phase arrest | [5] |
| MCF-7 (Human Breast Adenocarcinoma) | Doxorubicin | Arrest at G1/S and G2/M checkpoints | p53 and p21 levels significantly upregulated | [10] |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Doxorubicin | Arrest at G2/M only | Cyclin B levels markedly increased | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.
Topoisomerase I Inhibition Assay (DNA Relaxation)
-
Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/mL BSA, 0.2 µg of supercoiled plasmid DNA (e.g., pBR322), and purified human topoisomerase I.
-
Drug Incubation: Add varying concentrations of the test compound (this compound or Doxorubicin) to the reaction mixture. Include a vehicle control (DMSO).
-
Enzyme Reaction: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization and Quantification: Visualize the DNA bands under UV light and quantify the percentage of relaxed DNA to determine the inhibitory activity of the compound. The IC50 value is the concentration of the drug that inhibits 50% of the topoisomerase I activity.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA, 100 ng of kinetoplast DNA (kDNA), and purified human topoisomerase II.
-
Drug Incubation: Add varying concentrations of the test compound to the reaction mixture.
-
Enzyme Reaction: Incubate the mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Gel Electrophoresis: Separate the catenated and decatenated kDNA on a 1% agarose gel containing ethidium bromide.
-
Analysis: Visualize the bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA mini-circles.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Plate cells (e.g., K562, NIH 3T3) in 6-well plates and treat with various concentrations of this compound or Doxorubicin for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture cells and treat with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Doxorubicin's primary mechanism of action.
Caption: Aclacinomycin A's multifaceted mechanism.
Caption: Workflow for apoptosis detection.
Caption: Workflow for cell cycle analysis.
References
- 1. This compound | C40H51NO13 | CID 153766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase inhibitors. A review of their therapeutic potential in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 10-Decarbomethoxyaclacinomycin A and Other Anthracyclines in Drug-Resistant Cancer Models
A detailed examination of the cross-resistance profiles of anthracycline antibiotics is crucial for optimizing cancer chemotherapy and overcoming multidrug resistance. This guide provides a comparative analysis of 10-decarbomethoxyaclacinomycin A and its parent compound, aclacinomycin A, alongside other clinically important anthracyclines such as doxorubicin (B1662922) and daunorubicin, with a focus on their performance in drug-resistant cancer cell lines.
While direct experimental data on the cross-resistance of this compound is limited in publicly available literature, extensive research on aclacinomycin A provides valuable insights that are likely applicable to its derivative. This guide synthesizes available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary of Comparative Cytotoxicity
The development of resistance to anthracyclines is a major obstacle in cancer treatment. The primary mechanisms of resistance include increased drug efflux mediated by transporters like P-glycoprotein (P-gp), alterations in the drug target topoisomerase II, and enhanced DNA repair capabilities.
Studies on aclacinomycin A have shown that it can be less susceptible to P-gp-mediated resistance compared to doxorubicin. This suggests that this compound may also exhibit a favorable profile in overcoming certain types of multidrug resistance. The following tables summarize the comparative cytotoxicity of various anthracyclines in sensitive and resistant cancer cell lines, primarily focusing on the well-characterized P388 murine leukemia model.
Table 1: Comparative Cytotoxicity of Anthracyclines in P388 Leukemia Cells
| Compound | P388 (Sensitive) IC50 (µg/mL) | P388/ADM (Adriamycin-resistant) IC50 (µg/mL) | Resistance Factor |
| Aclacinomycin A | ~0.02 | ~0.04 | ~2.0 |
| Adriamycin (Doxorubicin) | ~0.01 | ~2.7 | ~270 |
Data extrapolated from studies on P388/ADM and P388/ACR cell lines.
Table 2: Cross-Resistance Profile in P388/ACR (Aclacinomycin-resistant) Cells
| Compound | P388 (Sensitive) IC50 (µg/mL) | P388/ACR (Aclacinomycin-resistant) IC50 (µg/mL) | Resistance Factor |
| Aclacinomycin A | ~0.02 | ~0.098 | ~4.9 |
| Adriamycin (Doxorubicin) | ~0.01 | ~1.0 | ~100 |
These data highlight that while resistance to aclacinomycin A can develop, the level of cross-resistance to adriamycin in these cells is significantly lower than the resistance observed in adriamycin-selected cells.
Mechanisms of Differential Resistance
The observed differences in cross-resistance between aclacinomycin A and doxorubicin are attributed to their distinct interactions with cellular components.
P-glycoprotein (P-gp) Efflux: Aclacinomycin A is a poorer substrate for the P-gp efflux pump compared to doxorubicin. This is a key reason for its retained activity in doxorubicin-resistant cells that overexpress P-gp.
Topoisomerase II Interaction: Doxorubicin resistance is often associated with decreased levels or mutations in topoisomerase II, its primary target. Aclacinomycin A-resistant cells, however, may not exhibit the same degree of alteration in topoisomerase II, suggesting a different primary resistance mechanism.[1]
Cellular Accumulation: Studies have shown that the accumulation of aclacinomycin A is only moderately reduced in both aclacinomycin- and adriamycin-resistant cell lines, whereas adriamycin accumulation is drastically decreased in resistant cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-resistance studies. Below are outlines for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., P388, P388/ADM) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Expose the cells to a serial dilution of the anthracycline compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
Drug Accumulation Assay
This method quantifies the intracellular concentration of fluorescent anthracyclines.
-
Cell Preparation: Prepare a suspension of sensitive and resistant cells.
-
Drug Incubation: Incubate the cells with a known concentration of the fluorescent anthracycline (e.g., doxorubicin) for a specific time.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer.
-
Quantification: Determine the intracellular drug concentration by comparing the fluorescence to a standard curve of the drug.
Topoisomerase II Activity Assay (DNA Decatenation)
This assay measures the ability of topoisomerase II to unlink catenated DNA, a process inhibited by some anthracyclines.
-
Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and nuclear extract from sensitive or resistant cells.
-
Drug Addition: Add the anthracycline compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a tracking dye.
-
Gel Electrophoresis: Separate the DNA products on an agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than catenated DNA.
Visualizing Resistance Pathways and Workflows
To better understand the complex processes involved in anthracycline resistance and the experimental procedures used to study them, the following diagrams are provided.
References
Pioneering New Frontiers in Antimicrobial Therapy: A Guide to Investigating the Synergistic Potential of 10-Decarbomethoxyaclacinomycin A
For researchers, scientists, and drug development professionals, the exploration of antibiotic synergy is a critical frontier in the fight against antimicrobial resistance. While specific studies on the synergistic effects of 10-Decarbomethoxyaclacinomycin A with other antibiotics are not yet available in published literature, this guide provides a comprehensive framework for investigating such potential interactions. By outlining detailed experimental protocols, hypothetical data presentations, and plausible mechanisms of action, this document serves as a foundational resource for pioneering research in this promising area.
This compound is an anthracycline antibiotic, a class of drugs known for their potent cytotoxic and antibacterial activities.[1][2] The primary mechanism of action for anthracyclines involves the inhibition of DNA and RNA synthesis in bacterial cells. Understanding this mechanism is key to postulating and testing potential synergistic combinations with other antibiotic classes that target different cellular pathways.
Hypothetical Synergy: A Data-Driven Perspective
To illustrate how the synergistic effects of this compound could be quantified, the following table presents hypothetical data from a checkerboard microdilution assay. This standard method is used to determine the Fractional Inhibitory Concentration (FIC) index, a measure of the combined antimicrobial effect.[3][4][5][6]
An FIC index of ≤ 0.5 is generally interpreted as synergy, an index between 0.5 and 4.0 as additive or indifferent, and an index of > 4.0 as antagonism.[5][6]
Table 1: Hypothetical Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Other Antibiotics against Staphylococcus aureus
| Antibiotic B | MIC of this compound Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FIC Index | Interpretation |
| Penicillin G | 16 | 32 | 4 | 8 | 0.50 | Synergy |
| Ciprofloxacin | 16 | 2 | 8 | 0.25 | 0.63 | Additive |
| Gentamicin | 16 | 8 | 2 | 1 | 0.25 | Synergy |
| Vancomycin | 16 | 4 | 4 | 0.5 | 0.38 | Synergy |
Charting the Course: Experimental Protocols
The following provides a detailed methodology for assessing the synergistic potential of this compound with other antibiotics using the checkerboard microdilution assay.
Experimental Workflow for Synergy Testing
Caption: Experimental workflow for determining antibiotic synergy.
1. Bacterial Strains and Culture Conditions:
- Select a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
- Culture the strains in appropriate broth medium (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.
- Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Antibiotic Preparation:
- Prepare stock solutions of this compound and the selected comparator antibiotics in a suitable solvent.
- Perform serial twofold dilutions of each antibiotic in the appropriate broth medium.
3. Checkerboard Assay Setup:
- In a 96-well microtiter plate, add increasing concentrations of this compound along the x-axis and increasing concentrations of the second antibiotic along the y-axis.
- The final volume in each well should be 100 µL, containing the bacterial inoculum and the antibiotic combination.
- Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation and MIC Determination:
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of an antibiotic that completely inhibits visible bacterial growth.
5. Fractional Inhibitory Concentration (FIC) Index Calculation:
- The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.
- The FIC index is the sum of the FICs of both drugs: FIC Index = FIC (Drug A) + FIC (Drug B).
Unraveling the Mechanism: Potential Signaling Pathways
The synergistic interaction between two antibiotics often arises from their complementary effects on different, yet crucial, cellular processes. A plausible hypothesis for the synergy of this compound with a cell wall synthesis inhibitor, such as a beta-lactam antibiotic, is a dual-assault mechanism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]
- 4. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 10-Decarbomethoxyaclacinomycin A: A Methodological Overview
Anthracyclines are a class of potent antibiotic and anti-cancer agents known for their cytotoxic properties.[1] The evaluation of new analogues like 10-Decarbomethoxyaclacinomycin A is crucial for identifying candidates with improved efficacy and reduced side effects. A comparative cytotoxicity study would typically involve exposing a panel of cancer cell lines to the compound and measuring its effect on cell viability.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a substance that inhibits a biological process by 50%, known as the half-maximal inhibitory concentration (IC50). This value is a key metric for comparing the potency of a compound across different cell lines. The results of a comparative study on this compound would be presented in a table similar to the one below.
Table 1: Hypothetical Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT-116 | Colorectal Carcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Note: The IC50 values in this table are placeholders and do not represent actual experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comparative cytotoxicity study of this compound. These protocols are based on standard in vitro assays used for assessing the cytotoxic effects of chemical compounds.[2][3][4]
1. Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa, HepG2) would be selected to represent different tumor types.
-
Culture Medium: Cells would be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
3. Sulforhodamine B (SRB) Assay
The SRB assay is another common method used to measure drug-induced cytotoxicity and cell proliferation.[2]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the test compound.
-
Cell Fixation: After the incubation period, cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is then added to each well to stain the cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated, and the IC50 value is determined.
Mandatory Visualization
To provide a clear understanding of the experimental process, a workflow diagram is presented below.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"in vivo efficacy comparison of 10-Decarbomethoxyaclacinomycin A and its analogs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the anthracycline antibiotic Aclacinomycin A and its analogs. Due to the limited availability of public data on a wide range of specific analogs, including 10-Decarbomethoxyaclacinomycin A, this guide will focus on the well-documented Aclacinomycin A and its comparison with other established anthracyclines. The information presented is based on available preclinical data.
Comparative In Vivo Efficacy
Aclacinomycin A has demonstrated significant antitumor activity in various preclinical models, often comparable or superior to other anthracyclines like Adriamycin (Doxorubicin) and Daunomycin. A key study isolated 14 anthracycline compounds and found Aclacinomycin A to be the most potent against leukemia L-1210, while also exhibiting lower toxicity.[1][2]
| Compound | Animal Model | Tumor Type | Dosing Schedule (Intraperitoneal) | Key Findings | Reference |
| Aclacinomycin A | CDF1 Mice | Leukemia L-1210 | Not specified | Strongest activity among 14 tested analogs. | [1][2] |
| Aclacinomycin A | Mice | Leukemia P-388 | Not specified | Activity comparable to Daunomycin. | [1][2] |
| Aclacinomycin A | Mice | Solid Sarcoma-180 | Not specified | Inhibition of tumor growth similar to Adriamycin and Daunomycin. | [1][2] |
| Aclacinomycin A | Mice | Lymphosarcoma 6C3HED | Not specified | Inhibition of tumor growth similar to Adriamycin and Daunomycin. | [1][2] |
| Adriamycin | Mice | Leukemia L-1210, P-388 | Not specified | Used as a comparator, Aclacinomycin A showed somewhat less activity. | [1][2] |
| Daunomycin | Mice | Leukemia L-1210, P-388 | Not specified | Used as a comparator, Aclacinomycin A showed a similar degree of activity. | [1][2] |
Note: Specific dosage and detailed quantitative outcomes for all 14 analogs from the primary study are not available in the accessed literature.
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vivo antitumor efficacy of anthracycline analogs in a murine leukemia model, based on common practices in preclinical oncology research.
Objective: To evaluate the in vivo antitumor efficacy of Aclacinomycin A and its analogs against a murine leukemia cell line (e.g., L-1210 or P-388).
Materials:
-
Female CDF1 or DBA/2 mice (6-8 weeks old)
-
Murine leukemia cells (L-1210 or P-388)
-
Aclacinomycin A and its analogs
-
Vehicle control (e.g., sterile saline)
-
Standard laboratory equipment for animal handling, injection, and monitoring
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Tumor Cell Implantation: Inoculate each mouse intraperitoneally (i.p.) with a predetermined number of leukemia cells (e.g., 1 x 10^5 cells/mouse).
-
Animal Randomization: Randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
On day 1 post-tumor implantation, begin treatment administration.
-
Administer Aclacinomycin A, its analogs, or vehicle control intraperitoneally once daily for a specified number of days (e.g., 9 consecutive days).
-
Dosages should be determined based on prior toxicity studies.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Monitor the mice for clinical signs of toxicity.
-
Record the day of death for each animal.
-
-
Efficacy Endpoint: The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) of the treated groups compared to the control group.
-
Data Analysis: Calculate the MST and % ILS for each group. Statistical significance can be determined using appropriate statistical tests (e.g., log-rank test).
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo efficacy assessment.
Caption: Aclacinomycin A induced apoptosis signaling pathway.
References
A Comparative Guide to Validating HPLC Methods for 10-Decarbomethoxyaclacinomycin A Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods and an alternative technique for the quantitative analysis of 10-Decarbomethoxyaclacinomycin A, a critical anthracycline antibiotic. Given the structural similarity, data from the closely related compound aclacinomycin A and other anthracyclines are utilized to present robust analytical protocols. This guide offers detailed experimental procedures and performance data to assist in selecting and validating the most suitable analytical method for research, quality control, and drug development purposes.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of two distinct HPLC methods and an alternative Micellar Electrokinetic Chromatography (MEKC) method.
Table 1: HPLC Method 1 - Reversed-Phase with Fluorescence Detection (Adapted from a method for Aclacinomycin A)
| Parameter | Performance Data |
| Linearity Range | 20 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantitation (LOQ) | 20 ng/mL[1] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Selectivity | High, with fluorescence detection |
Table 2: HPLC Method 2 - Stability-Indicating Reversed-Phase with UV Detection (Adapted from a method for Epirubicin)
| Parameter | Performance Data |
| Linearity Range | 1.0 - 100.0 μg/mL[2] |
| Correlation Coefficient (r²) | 0.999[2] |
| Limit of Detection (LOD) | ~8 ng/mL[2] |
| Limit of Quantitation (LOQ) | ~25 ng/mL[2] |
| Precision (%RSD) | < 1.0% (repeatability), < 2.0% (intermediate precision)[2] |
| Accuracy (% Recovery) | 94.65 - 100.26%[2] |
| Selectivity | Method demonstrated to be stability-indicating[2] |
Table 3: Alternative Method - Micellar Electrokinetic Chromatography (MEKC) (Adapted from a method for Anthracyclines)
| Parameter | Performance Data |
| Linearity Range | Not specified |
| Correlation Coefficient (r²) | Not specified |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantitation (LOQ) | Not specified |
| Precision (%RSD) | Typically < 5% for MEKC methods |
| Accuracy (% Recovery) | Typically 90 - 110% for MEKC methods |
| Selectivity | High, capable of separating multiple anthracyclines[1] |
Experimental Protocols
HPLC Method 1: Reversed-Phase with Fluorescence Detection
This method is highly sensitive and selective, making it suitable for the analysis of biological samples.[1]
-
Chromatographic System:
-
Column: Microparticulate phenethyl derivative of silica (B1680970).
-
Mobile Phase: Acetonitrile (B52724) and 0.03 M ammonium (B1175870) formate (B1220265) buffer (pH 5.0) in a 50:50 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 435 nm and emission at 505 nm.[1]
-
-
Sample Preparation:
-
For plasma samples, a protein precipitation step followed by centrifugation is typically employed. The supernatant is then injected into the HPLC system.
-
-
Internal Standard:
-
An appropriate internal standard should be used to ensure high reproducibility.[1]
-
HPLC Method 2: Stability-Indicating Reversed-Phase with UV Detection
This method is robust and can separate the active pharmaceutical ingredient (API) from its degradation products, making it ideal for stability studies.[2]
-
Chromatographic System:
-
Column: Purosphere® C18 (5 µm, 250 x 4.6 mm).[2]
-
Mobile Phase: A mixture of 0.16% o-phosphoric acid solution (A) and a mixture of acetonitrile and methanol (B129727) (80:20, v/v) (B) in a 60:40 (A:B) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: PDA detector at 233.5 nm.[2]
-
-
Sample Preparation:
-
Samples are diluted with the mobile phase to a concentration within the linear range.
-
-
Forced Degradation Studies:
Alternative Method: Micellar Electrokinetic Chromatography (MEKC)
MEKC is a capillary electrophoresis technique that can be used to separate both charged and neutral molecules, offering a different selectivity compared to HPLC.[1]
-
Electrophoretic System:
-
Capillary: Fused silica capillary.
-
Buffer: 80 mM borate (B1201080) buffer (pH 9.22) containing 35 mM sodium taurodeoxycholate, 3.5% (w/v) 2-hydroxypropyl-γ-cyclodextrin, and 20 mM sodium dodecylsulfate.[1]
-
Separation Voltage: Typically 15-25 kV.
-
Detection: Laser-induced fluorescence.[1]
-
-
Sample Preparation:
-
Samples are dissolved in the running buffer before injection.
-
Visualizing the Workflow
A clear understanding of the experimental and validation workflow is crucial for successful method implementation.
Caption: Workflow for HPLC Method Validation.
This diagram outlines the key stages involved in the development, optimization, and validation of an HPLC method according to ICH guidelines, culminating in its implementation for routine analysis.
References
A Comparative Guide to the Transcriptomic Response of Bacteria to 10-Decarbomethoxyaclacinomycin A
Disclaimer: As of late 2025, specific comparative transcriptomic studies on bacteria treated with 10-Decarbomethoxyaclacinomycin A are not publicly available. This guide is therefore structured as a detailed proposal for such a study, leveraging established methodologies and inferring potential bacterial responses based on the known mechanisms of the parent compound, aclacinomycin A, and the broader class of anthracycline antibiotics. The data presented is hypothetical and for illustrative purposes.
This guide provides a framework for researchers, scientists, and drug development professionals to investigate the transcriptomic impact of this compound on bacteria. By comparing its effects to other antibiotics, we can elucidate its mechanism of action, identify potential resistance pathways, and guide further drug development.
Introduction to this compound and Transcriptomics
This compound is a derivative of aclacinomycin A, an anthracycline antibiotic produced by Streptomyces galilaeus[1]. Anthracyclines are known to exert their antibacterial effects primarily through the inhibition of DNA and RNA synthesis. Understanding the full spectrum of cellular responses to this compound at the transcriptional level is crucial for its development as a therapeutic agent.
Comparative transcriptomics, often performed using RNA sequencing (RNA-seq), is a powerful tool to capture the genome-wide gene expression changes in bacteria upon antibiotic treatment[2][3][4][5][6]. By comparing the transcriptomic profile of bacteria treated with this compound to that of bacteria treated with other antibiotics with known mechanisms, we can pinpoint unique and shared cellular responses. This approach can reveal impacts on various pathways, including metabolism, stress responses, DNA repair, and cell wall biosynthesis[2].
Proposed Experimental Protocol
A robust experimental design is fundamental to generating high-quality, interpretable transcriptomic data. The following protocol outlines a standard workflow for a comparative RNA-seq experiment.
2.1. Bacterial Strain and Culture Conditions
-
Bacterial Strain: Escherichia coli K-12 MG1655 (a common model organism).
-
Culture Medium: Luria-Bertani (LB) broth.
-
Growth Conditions: Cultures are grown aerobically at 37°C with shaking (200 rpm) to the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5).
2.2. Antibiotic Treatment
-
Experimental Groups:
-
Control: Untreated E. coli culture.
-
Treatment 1: E. coli treated with this compound.
-
Treatment 2 (Comparator): E. coli treated with Ciprofloxacin (a fluoroquinolone that inhibits DNA gyrase).
-
Treatment 3 (Comparator): E. coli treated with Kanamycin (B1662678) (an aminoglycoside that inhibits protein synthesis)[2].
-
-
Concentration: Antibiotics are administered at a sub-lethal concentration (e.g., 0.5x the Minimum Inhibitory Concentration, MIC) to ensure cell viability while inducing a measurable transcriptomic response.
-
Exposure Time: A short exposure time (e.g., 30-60 minutes) is recommended to capture the primary transcriptional response[6].
-
Replicates: A minimum of three biological replicates should be prepared for each condition to ensure statistical power.
2.3. RNA Extraction and Sequencing
-
RNA Stabilization: Bacterial cultures are treated with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quality Control: The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 7.0 is desirable.
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. The remaining mRNA is then fragmented, reverse transcribed into cDNA, and prepared for sequencing using a standard library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing: Sequencing is performed on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 10-20 million reads).
2.4. Bioinformatic Analysis The following diagram outlines the proposed bioinformatic workflow.
Hypothetical Data Presentation
The following tables present hypothetical data for differentially expressed genes (DEGs) in E. coli following treatment. DEGs are defined as genes with a |log₂ Fold Change| > 1 and an adjusted p-value < 0.05.
Table 1: Hypothetical DEGs in Response to this compound (Based on its presumed action as a DNA/RNA synthesis inhibitor)
| Gene | Function | Pathway | log₂ Fold Change | Adjusted p-value |
| recA | DNA strand exchange, SOS response regulator | DNA Repair, SOS Response | 3.5 | 1.2e-15 |
| lexA | SOS response repressor (autocleavage) | SOS Response | -2.8 | 4.5e-12 |
| uvrA | DNA excision repair protein | Nucleotide Excision Repair | 3.1 | 8.9e-14 |
| sulA | Cell division inhibitor | Cell Division, SOS Response | 4.2 | 2.0e-18 |
| rpoS | General stress response sigma factor | Stress Response | 2.5 | 7.1e-10 |
| polB | DNA polymerase II | DNA Repair | 2.9 | 3.3e-11 |
Table 2: Comparative Transcriptomic Summary (Hypothetical overview of affected pathways)
| Pathway | This compound | Ciprofloxacin (DNA Gyrase Inhibitor) | Kanamycin (Protein Synthesis Inhibitor) |
| SOS Response & DNA Repair | Strongly Upregulated | Strongly Upregulated | Minimally Affected |
| Protein Synthesis | Mildly Downregulated | Mildly Downregulated | Strongly Downregulated |
| Cell Wall Biosynthesis | No significant change | No significant change | No significant change |
| Amino Acid Metabolism | Downregulated | Downregulated | Upregulated (stress response) |
| Carbon Metabolism | Downregulated | Downregulated | Downregulated |
| ABC Transporters | Upregulated (efflux) | Upregulated (efflux) | Upregulated (efflux) |
Visualization of Affected Signaling Pathways
Given that anthracyclines interfere with DNA replication, a primary cellular reaction is the activation of the SOS response, a global response to DNA damage.
Comparative Analysis and Conclusion
The hypothetical transcriptomic profile of this compound suggests a mechanism centered on DNA damage, leading to a potent activation of the SOS response. This profile would share significant similarities with fluoroquinolones like ciprofloxacin, which also induce DNA damage, albeit through a different mechanism (DNA gyrase inhibition)[2]. Key shared responses would likely include the upregulation of genes like recA, uvrA, and sulA.
In contrast, the response would differ significantly from that of a protein synthesis inhibitor like kanamycin. Treatment with kanamycin would be expected to cause a strong downregulation of ribosomal protein genes and a distinct stress response related to mistranslated proteins, with minimal induction of the SOS pathway[2].
By conducting the proposed experiments, researchers can validate these hypotheses and build a comprehensive profile of the cellular response to this compound. This data is invaluable for identifying off-target effects, understanding potential resistance mechanisms (e.g., upregulation of efflux pumps), and strategically developing this compound into a next-generation antibiotic.
References
- 1. utupub.fi [utupub.fi]
- 2. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics disrupt coordination between transcriptional and phenotypic stress responses in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of transcriptome and proteome analyses on antibiotic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic responses to antibiotic exposure in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
"structure-activity relationship studies of 10-Decarbomethoxyaclacinomycin A derivatives"
A Comparative Guide to the Structure-Activity Relationship of 10-Decarbomethoxyaclacinomycin A Derivatives and Related Anthracyclines
Introduction
While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively available in published literature, a comprehensive understanding can be extrapolated from the well-documented SAR of the parent compound, aclacinomycin A (also known as aclarubicin), and the broader class of anthracycline antibiotics. This guide provides a comparative analysis of key structural modifications on the anthracycline scaffold and their impact on cytotoxic activity, drawing upon data from related compounds to inform potential future derivatization of this compound. The primary mechanisms of action for anthracyclines involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to apoptosis.[1][2] Aclacinomycin A itself is a potent antineoplastic agent that inhibits both topoisomerase I and II.[3][4][5]
Comparative Cytotoxicity of Aclacinomycin A and Related Anthracyclines
The cytotoxic potency of anthracyclines is highly dependent on their chemical structure. Modifications to the aglycone (the tetracyclic ring system) or the sugar moieties can significantly alter their biological activity and toxicity profiles. The following table summarizes the in vitro cytotoxicity of aclacinomycin A and other key anthracyclines against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Aclacinomycin A | A549 (Lung Carcinoma) | 0.27 | [4] |
| HepG2 (Hepatocellular Carcinoma) | 0.32 | [4] | |
| MCF-7 (Breast Adenocarcinoma) | 0.62 | [4] | |
| Doxorubicin (B1662922) | K562 (Myelogenous Leukemia) | Varies | [6] |
| Daunorubicin | Friend erythroleukemia cells | Varies | [7] |
| Marcellomycin | Friend erythroleukemia cells | Varies | [7] |
| Pyrromycin | Friend erythroleukemia cells | Varies | [7] |
Note: Direct comparative IC50 values for all compounds across the same cell lines under identical experimental conditions are limited in the literature. The data presented is illustrative of the general potency of these agents.
Key Structure-Activity Relationships in Anthracyclines
The general SAR for anthracyclines highlights the importance of several structural features:
-
The Aglycone: The planar tetracyclic anthraquinone (B42736) core is essential for DNA intercalation.[8]
-
The Amino Sugar: The daunosamine (B1196630) sugar moiety is crucial for the biological activity of many anthracyclines, playing a role in DNA binding and topoisomerase II inhibition. Compounds lacking this sugar are often inactive.[8]
-
The Trisaccharide Chain of Aclacinomycin A: Aclacinomycin A possesses a trisaccharide chain which differentiates it from doxorubicin and daunorubicin. This structural difference is thought to contribute to its distinct mechanism of action and potentially lower cardiotoxicity.[9]
-
The C-10 Position: The absence of the carbomethoxy group at the C-10 position in this compound differentiates it from aclacinomycin A. While specific data is unavailable, modifications at this position would likely influence the compound's electronic properties and steric interactions with its biological targets.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[10]
-
MTT Addition: Remove the compound-containing medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.[11]
Note on a potential issue: The quinone structure in anthracyclines can sometimes directly reduce MTT, leading to false-positive results. A cell-free control with the compound and MTT should be performed to rule out this artifact.[10]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining) by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their IC50 values for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Note on a potential issue: Anthracyclines are inherently fluorescent, which can interfere with flow cytometry analysis. Proper controls and spectral compensation are crucial.[12]
Visualizations
Caption: A proposed experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: A simplified signaling pathway for apoptosis induced by anthracycline antibiotics.
Conclusion
The development of novel this compound derivatives holds potential for the discovery of new anticancer agents. By leveraging the existing knowledge of anthracycline SAR, future research can be strategically directed. Key modifications to consider would be alterations of the sugar moieties and substitutions on the aglycone to potentially enhance cytotoxicity against cancer cells while minimizing off-target effects, particularly cardiotoxicity. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of such novel derivatives.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Can cytotoxic activity of anthracyclines be related to DNA damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship between anthracycline-induced differentiation and inhibition of glycoprotein synthesis in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. opentrons.com [opentrons.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 10-Decarbomethoxyaclacinomycin A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic that should be handled as a cytotoxic agent. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental contamination.
Immediate Safety and Handling Precautions
This compound is a potent compound and should be handled with care in a designated area, such as a chemical fume hood or biological safety cabinet, to prevent aerosolization and exposure.
Personal Protective Equipment (PPE): All personnel handling this compound and its associated waste must wear appropriate PPE.
| Stage of Disposal | Required Personal Protective Equipment (PPE) |
| Routine Handling and Waste Segregation | Double nitrile gloves, disposable gown, safety glasses. |
| Spill Cleanup | Two pairs of chemotherapy-grade gloves, disposable gown, safety glasses or face shield, and a respirator (N95 or higher). |
| Chemical Inactivation | Two pairs of chemotherapy-grade gloves, disposable gown, chemical splash goggles, and a face shield. Work should be performed in a certified chemical fume hood. |
Waste Segregation and Containment
Proper segregation of waste is crucial for safe disposal. All waste contaminated with this compound is considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and contaminated labware, must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are typically color-coded purple or are yellow with a purple lid.
-
Liquid Waste: Unused or expired solutions of this compound are considered bulk cytotoxic waste. They should be collected in a dedicated, sealed, and shatterproof container clearly labeled "Cytotoxic Waste," with the chemical name and hazard symbol. Do not mix this waste with other chemical waste streams.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
Spill Management
In the event of a spill, immediate and appropriate action must be taken to contain and clean the affected area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, put on the PPE specified for spill cleanup in the table above.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For powdered spills, gently cover with damp paper towels to avoid raising dust.
-
Clean the Area: Clean the spill area from the outside in with a detergent solution, followed by a decontaminating agent such as 5.25% sodium hypochlorite (B82951) (bleach).
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
Chemical Inactivation Protocol for Liquid Waste
For bulk liquid waste containing this compound, chemical inactivation using sodium hypochlorite is recommended prior to collection by a hazardous waste management service. This procedure should be performed in a chemical fume hood.
| Step | Procedure | Reagent/Parameter | Notes |
| 1. Preparation | In a designated chemical fume hood, prepare the inactivation solution. | 5.25% Sodium Hypochlorite (undiluted household bleach) | Ensure adequate ventilation. |
| 2. Inactivation | Slowly add an equal volume of 5.25% sodium hypochlorite to the liquid waste containing this compound. | 1:1 volume ratio (waste to bleach) | The reaction is exothermic; add bleach slowly to control the temperature. |
| 3. Reaction Time | Gently swirl the mixture and allow it to react for at least one hour. | 1 hour | This duration has been shown to be effective for the complete degradation of related anthracyclines[1]. |
| 4. Neutralization | After the inactivation period, neutralize the excess sodium hypochlorite by adding a quenching agent. | Sodium metabisulfite (B1197395) or sodium thiosulfate (B1220275) solution | Prepare the neutralizing solution according to your institution's guidelines. Add slowly until the bleach is neutralized (test with starch-iodide paper if necessary). |
| 5. Final Disposal | The neutralized solution should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program. | N/A | Clearly label the container with its contents, including the inactivated compound and the reagents used. |
Final Disposal
All segregated and contained cytotoxic waste, including chemically inactivated solutions, must be disposed of through a licensed hazardous waste management service. The standard final disposal method for cytotoxic waste is high-temperature incineration.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical relationship for spill management of this compound.
References
Personal protective equipment for handling 10-Decarbomethoxyaclacinomycin A
Disclaimer: This document provides essential safety and logistical information for handling 10-Decarbomethoxyaclacinomycin A based on general best practices for potent anthracycline antibiotics and cytotoxic compounds. No specific Safety Data Sheet (SDS) for this compound was found; therefore, these guidelines are derived from established protocols for similar hazardous substances. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and conduct a thorough risk assessment before handling this material.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Laboratory Coat- Nitrile Gloves (single pair) |
| Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | - Disposable Gown (solid front, back closure)- Double Nitrile Gloves (chemotherapy-rated)- Eye Protection (safety glasses with side shields or goggles)- Surgical Mask |
| High-Risk Activities (e.g., potential for aerosol generation, cleaning spills) | - Disposable Gown (solid front, back closure)- Double Nitrile Gloves (chemotherapy-rated)- Full-Face Shield or Goggles- NIOSH-approved Respirator (e.g., N95 or higher) |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential to ensure safety and compliance.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate low-risk PPE when handling the sealed container.
-
Store the compound in a designated, clearly labeled, and secure location, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature and conditions.
2.2. Preparation and Handling
-
All handling of the powdered compound or concentrated solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Before starting work, ensure that an emergency spill kit is readily available.
-
Wear appropriate medium to high-risk PPE.
-
Use disposable bench protectors to contain any potential spills.
-
When weighing the compound, use a dedicated and calibrated balance within the ventilated enclosure.
-
Prepare solutions in a manner that minimizes aerosol generation.
2.3. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
2.4. Disposal Plan
-
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes), and bench protectors should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste. This typically involves incineration by a licensed waste disposal contractor.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Figure 1: Handling and Disposal Workflow
3.2. Logical Relationships in Safety Precautions
This diagram outlines the hierarchical approach to safety when working with potent compounds like this compound.
Caption: Figure 2: Hierarchy of Safety Controls
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
